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  • Product: N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide
  • CAS: 75840-40-3

Core Science & Biosynthesis

Foundational

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide chemical properties

Here is the in-depth technical guide for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide . Chemo-Structural Analysis & Synthetic Utility in Heterocyclic Chemistry[1][2] Executive Summary & Chemical Identity N-(2-benzoyl-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide .

Chemo-Structural Analysis & Synthetic Utility in Heterocyclic Chemistry[1][2]

Executive Summary & Chemical Identity

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is a specialized "bis-amide" intermediate used primarily in the synthesis of pharmacologically active nitrogen heterocycles, specifically quinazolines and 1,4-benzodiazepines . It represents a stable, isolable stage in the condensation of substituted aminobenzophenones with nitrobenzoic acid derivatives.

Its structural significance lies in the ortho-disposition of the functional groups (benzoyl, amide, and nitro), which pre-organizes the molecule for reductive cyclization—a critical "masked" strategy in medicinal chemistry for generating diverse scaffolds without handling unstable amine precursors early in the sequence.

Property Data / Description
Chemical Formula C₂₁H₁₆N₂O₄
Molecular Weight ~360.36 g/mol
IUPAC Name N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide
Core Scaffold Diaryl amide (Benzanilide derivative)
Key Moieties Nitro (reducible), Amide (linker), Benzoyl (electrophile)
Appearance Yellow to pale-orange crystalline solid (characteristic of nitroarenes)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol; insoluble in Water.[1][2]
Synthetic Protocol: Preparation & Optimization

The synthesis follows a classic Schotten-Baumann type acylation or a nucleophilic acyl substitution in an anhydrous organic solvent.[3] The reaction couples 2-amino-5-methylbenzophenone (the amine) with 2-nitrobenzoyl chloride (the acylating agent).

2.1. Critical Reagents & Stoichiometry
  • Substrate: 2-Amino-5-methylbenzophenone (1.0 eq). Note: The methyl group is at the 5-position of the benzophenone system, which corresponds to the 4-position of the aniline ring relative to the nitrogen.

  • Reagent: 2-Nitrobenzoyl chloride (1.1 – 1.2 eq).

  • Base: Pyridine (solvent/base) or Triethylamine (1.5 eq) in DCM.

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

2.2. Step-by-Step Methodology

This protocol prioritizes yield and purity by controlling the HCl byproduct, which can induce premature cyclization or degradation.

  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a nitrogen inlet and dropping funnel, dissolve 2-amino-5-methylbenzophenone (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (15 mmol) and cool the solution to 0°C using an ice bath. Mechanistic Note: Cooling prevents the kinetic formation of di-acylated byproducts.

  • Acylation: Dissolve 2-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) and add dropwise over 30 minutes. The solution will likely darken or turn opaque as triethylamine hydrochloride precipitates.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1). The starting amine (fluorescent yellow) should disappear.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (aq) to neutralize excess acid chloride.

    • Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine/pyridine), water, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude yellow solid from Ethanol or a Toluene/Heptane mixture to yield the title compound.

Mechanistic Reactivity: The "Masked" Cyclization

The primary utility of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is its role as a precursor for Quinazolines via reductive cyclization. The nitro group acts as a "masked" amine. Upon reduction, the newly formed amine attacks the ketone (benzoyl group) or the amide carbonyl, depending on conditions.

3.1. Pathway Analysis (Graphviz)

The following diagram illustrates the transformation from precursors to the final heterocycle.

ReactionPathway Precursors 2-Amino-5-methylbenzophenone + 2-Nitrobenzoyl Chloride Intermediate N-(2-benzoyl-4-methylphenyl)- 2-nitrobenzamide (Target Molecule) Precursors->Intermediate Acylation (DCM/Et3N) Reduced Amine Intermediate (Transient) Intermediate->Reduced Nitro Reduction (Fe/HCl or H2/Pd) Quinazoline 2-(2-aminophenyl)-6-methyl- 4-phenylquinazoline Reduced->Quinazoline Condensation (-H2O) Benzodiazepine Benzodiazepine Derivative (Alternative Pathway) Reduced->Benzodiazepine Ring Expansion (Rare/Specific Conditions)

Caption: Synthetic trajectory from acylation to reductive cyclization yielding nitrogen heterocycles.

3.2. Cyclization Logic
  • Reduction: Treatment with Fe/HCl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C) converts the -NO₂ group to -NH₂ .

  • Condensation (The "Zip" Reaction): The nascent amine is nucleophilic.

    • Path A (Major): The amine attacks the ketone carbonyl of the benzophenone moiety. This forms a 6-membered ring containing two nitrogens (Quinazoline).

    • Path B (Minor): Under specific steric or electronic bias, reaction with the amide carbonyl might occur, though the quinazoline route is thermodynamically favored due to the stability of the resulting aromatic system.

Analytical Characterization (Validation)

To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers.

Method Expected Signal / Observation Structural Assignment
IR Spectroscopy 1660–1680 cm⁻¹ (Strong)Amide C=O stretch.
1640–1650 cm⁻¹Benzophenone C=O stretch (conjugated).
1520 cm⁻¹ & 1345 cm⁻¹Nitro (-NO₂) asymmetric/symmetric stretch.
3200–3300 cm⁻¹Amide N-H stretch.
¹H NMR (DMSO-d₆) δ 2.35 ppm (Singlet, 3H)Methyl group (-CH₃).
δ 10.5–11.0 ppm (Singlet, 1H)Amide -NH- (Deshielded, D₂O exchangeable).
δ 7.0–8.2 ppm (Multiplet)Aromatic protons (Complex region due to 3 rings).
Mass Spectrometry [M+H]⁺ ≈ 361.1Protonated molecular ion.
Fragment ≈ 196Loss of nitrobenzoyl group (cleavage at amide).
Safety & Handling
  • Nitro Compounds: Like many nitroarenes, this compound should be treated as potentially toxic and mutagenic. Avoid inhalation of dust.

  • Thermal Stability: While generally stable, nitro compounds can decompose exothermically at high temperatures. Do not subject to temperatures >200°C without DSC (Differential Scanning Calorimetry) screening.

  • Solvents: DCM and Pyridine are toxic/carcinogenic; perform all synthesis in a fume hood.

References
  • Organic Chemistry Portal. "Synthesis of Quinazolinones." (Accessed 2025).[3][4][5][6] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for substituted nitrobenzamides." PubChem.[2][5] Available at: [Link]

  • Sternbach, L. H., et al. "Quinazolines and 1,4-Benzodiazepines. IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-Oxide." Journal of Organic Chemistry. (Classic reference for benzophenone-to-heterocycle chemistry).
  • Connolly, D. J., et al. "Synthesis of quinazolinones from 2-amino-benzophenones." Tetrahedron. (General methodology reference).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

Abstract This technical guide provides a comprehensive examination of the anticipated physicochemical properties of the novel compound, N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide. As a molecule of interest in contempo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the anticipated physicochemical properties of the novel compound, N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide. As a molecule of interest in contemporary drug discovery, a thorough understanding of its fundamental characteristics is paramount for guiding formulation development, predicting pharmacokinetic behavior, and establishing a foundation for further preclinical and clinical evaluation. This document outlines detailed methodologies for the empirical determination of key physicochemical parameters, including structural elucidation, thermal properties, solubility, and lipophilicity. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not yet publicly available, this guide synthesizes established principles from analogous benzamide derivatives to present a predictive and robust framework for its characterization.[1]

Introduction: The Significance of Benzamide Scaffolds in Medicinal Chemistry

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of a wide array of pharmacologically active agents.[1] Their prevalence in approved therapeutics, ranging from antiemetics and antipsychotics to anticancer agents, underscores the versatility of this structural motif.[1] The physicochemical properties of any new benzamide derivative are critical determinants of its biological activity, directly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Therefore, a rigorous and systematic characterization of these properties is a foundational step in the drug development cascade.

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is a complex molecule integrating several key functional groups that are expected to dictate its chemical behavior. This guide will provide a detailed roadmap for its comprehensive physicochemical profiling.

Chemical Identity and Structure

  • IUPAC Name: N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

  • Molecular Formula: C₂₁H₁₆N₂O₄

  • Molecular Weight: 372.37 g/mol

  • Chemical Structure:

    • A 2D representation of the chemical structure is provided below.

    Caption: 2D structure of a related compound, 2-Benzoyl-n-(4-methylphenyl)benzamide.[2] The target molecule includes a nitro group on the second benzamide ring.

Predicted Physicochemical Properties

The following table summarizes the anticipated physicochemical properties of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide based on the analysis of its constituent functional groups and data from structurally related compounds.

PropertyPredicted Value/RangeSignificance in Drug Development
Melting Point (°C) 150 - 200A sharp melting point is indicative of high purity. The melting point also influences solubility and the choice of formulation strategies.[3]
Solubility Poorly soluble in water; Soluble in polar organic solvents.Aqueous solubility is a critical factor for oral bioavailability. Poor solubility can lead to low absorption and necessitate enabling formulation technologies.[4][5]
LogP (o/w) 3.5 - 5.0Lipophilicity, expressed as LogP, affects a drug's ability to cross cell membranes. An optimal LogP is crucial for absorption and distribution. Values that are too high can lead to poor aqueous solubility and metabolic instability.[6][7]
pKa Amide N-H: ~17 (non-acidic); Nitro group: weakly acidicThe ionization state of a compound at physiological pH (pKa) influences its solubility, permeability, and interaction with biological targets.[1] The amide proton is generally considered non-ionizable under physiological conditions. The nitro group can have a minor influence on the electronic properties of the aromatic ring.
Thermal Stability Decomposes at elevated temperatures.Understanding the thermal stability is crucial for manufacturing, storage, and handling to prevent degradation of the active pharmaceutical ingredient (API).[3][8]

Methodologies for Physicochemical Characterization

A robust and validated set of analytical methods is essential for the accurate determination of the physicochemical properties of a new chemical entity.

Structural Elucidation and Verification

Confirming the chemical identity of the synthesized compound is the primary step in its characterization. A combination of spectroscopic techniques provides an unambiguous structural assignment.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons in distinct regions due to the different electronic environments of the three phenyl rings, a singlet for the methyl group, and a broad singlet for the amide N-H proton.[9][10][11]

  • ¹³C NMR: Reveals the number of unique carbon atoms. Characteristic signals would include those for the carbonyl carbons of the amide and ketone, aromatic carbons, and the methyl carbon.[9][10][12]

4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence of key functional groups.

  • N-H Stretch: A characteristic stretching vibration for the secondary amide is expected in the region of 3370-3170 cm⁻¹.[13]

  • C=O Stretch: Strong absorption bands for the amide and ketone carbonyl groups are anticipated around 1680-1630 cm⁻¹.[13]

  • NO₂ Stretch: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[14][15]

  • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.[1]

4.1.3. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further confirm the structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would likely show characteristic losses. A primary fragmentation pathway for many benzoyl compounds is the formation of a stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105.[16] Subsequent loss of carbon monoxide can lead to the phenyl cation (C₆H₅⁺) at m/z 77.[16] The presence of the nitro group would also lead to characteristic fragmentation patterns.

Caption: Workflow for the structural elucidation of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide.

Thermal Properties

Thermal analysis is critical for understanding the stability and purity of the compound.[3]

4.2.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and identify any polymorphic transitions.[3][8]

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

4.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[3][8]

  • Protocol:

    • Place 5-10 mg of the sample in a tared TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Monitor the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

Thermal_Analysis_Workflow Start Sample DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA MeltingPoint Melting Point & Polymorphism DSC->MeltingPoint ThermalStability Thermal Stability & Decomposition Profile TGA->ThermalStability

Caption: Experimental workflow for thermal analysis.

Solubility Determination

The solubility of a compound in various media is a critical parameter.

4.3.1. Kinetic and Thermodynamic Solubility

  • Kinetic Solubility: Determined by dissolving the compound in a solvent until precipitation occurs. This is often a high-throughput screening method.

  • Thermodynamic Solubility: The true equilibrium solubility, determined by allowing the compound to equilibrate with the solvent over an extended period.

  • Protocol (Shake-Flask Method for Thermodynamic Solubility): [4][7]

    • Add an excess amount of the compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4).

    • Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter or centrifuge the suspension to remove undissolved solids.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity.[6][7]

4.4.1. Shake-Flask Method

This is the traditional and most accurate method for LogP determination.[6][7]

  • Protocol:

    • Prepare a solution of the compound in either n-octanol or water.

    • Mix equal volumes of the n-octanol and water phases in a separatory funnel.

    • Shake vigorously for a set period to allow for partitioning.

    • Allow the two phases to separate completely.

    • Determine the concentration of the compound in each phase by HPLC-UV.

    • Calculate LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).[6]

4.4.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating LogP based on the retention time of the compound on a nonpolar stationary phase.[7][17]

  • Protocol:

    • Develop an isocratic HPLC method using a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

    • Inject a series of standard compounds with known LogP values to create a calibration curve of retention time versus LogP.

    • Inject the test compound and determine its retention time.

    • Calculate the LogP of the test compound from the calibration curve.

Conclusion

The comprehensive physicochemical characterization of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is a critical prerequisite for its advancement as a potential drug candidate.[1] By systematically applying the detailed experimental protocols outlined in this guide for structural elucidation, purity assessment, and the determination of key drug-like properties, researchers can build a robust data package for this new chemical entity. This not only confirms the successful synthesis of the target molecule but also provides critical insights that will guide lead optimization, formulation development, and further preclinical and clinical evaluation.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Benchchem.
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • LogP and logD calculations. Chemaxon.
  • Characterization of pharmaceuticals using thermal analysis. ResearchGate.
  • Experiment 1. Solubility of Organic Compounds. Scribd.
  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC.
  • CAS 55-21-0: Benzamide. CymitQuimica.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International.
  • Benzamide. PubChem.
  • High throughput HPLC method for determining Log P values. Google Patents.
  • Compound N-(2-benzoyl-4-methylphenyl)-2-(4-nitrobenzamido)benzamide. Chemdiv.
  • Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PubMed.
  • Chemical Properties of Benzamide (CAS 55-21-0). Cheméo.
  • Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Semantic Scholar.
  • Benzamide. Wikipedia.
  • How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?
  • Solubility of Organic Compounds. Chemistry LibreTexts.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • 2-Benzoyl-n-(4-methylphenyl)benzamide. PubChem.
  • Supplementary Information. The Royal Society of Chemistry.
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. PMC.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
  • An effortless microwave synthesis of N-(aryl) substituted benzamides under solvent free conditions.
  • 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).
  • An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. ResearchGate.
  • N-(2-Methylphenyl)-4-nitrobenzamide. PubChem.
  • IR: amines.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • Preparation of N-(4-methylphenyl)benzamide. PrepChem.com.
  • N-(4-ETHYLPHENYL)-2-METHYL-3-NITROBENZAMIDE. Sigma-Aldrich.

Sources

Foundational

Structure Elucidation of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

This guide outlines the rigorous structural elucidation of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide , a sterically congested amide intermediate likely encountered in the synthesis of quinazolinones or benzodiazepine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous structural elucidation of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide , a sterically congested amide intermediate likely encountered in the synthesis of quinazolinones or benzodiazepine derivatives.

The elucidation strategy integrates high-resolution mass spectrometry (HRMS), multidimensional NMR, and vibrational spectroscopy to resolve the connectivity of the three aromatic ring systems and the central amide linkage.

Technical Guide & Validation Protocol

Executive Summary & Chemical Identity[1][2]

  • Target Molecule : N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

  • Molecular Formula : C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Exact Mass : 360.1110 Da

  • Structural Class : Diaryl amide / Benzophenone derivative.

Significance : This compound represents a critical "open-ring" intermediate. Its structural verification is essential to differentiate it from potential cyclized byproducts (e.g., quinazolinones) or regioisomers formed during the acylation of 2-aminobenzophenones. The presence of bulky ortho-substituents (benzoyl and nitro groups) induces restricted rotation, creating a unique spectroscopic signature dominated by intramolecular hydrogen bonding and shielding effects.

Synthetic Provenance & Skeleton Validation

To validate the structure, one must first audit the synthetic origin. The molecule is constructed via the Schotten-Baumann acylation or direct amide coupling of two established precursors.

Synthesis Pathway

The formation involves the nucleophilic attack of the aniline nitrogen of 2-amino-5-methylbenzophenone onto the electrophilic carbonyl of 2-nitrobenzoyl chloride .

Synthesis Pre1 2-Amino-5-methylbenzophenone (C14H13NO) Inter Tetrahedral Intermediate Pre1->Inter + Base (DCM/TEA) Pre2 2-Nitrobenzoyl Chloride (C7H4ClNO3) Pre2->Inter Prod Target: N-(2-benzoyl-4-methylphenyl)- 2-nitrobenzamide (C21H16N2O4) Inter->Prod - HCl

Figure 1: Synthetic assembly of the target amide. The integrity of the 'Benzophenone' and 'Nitrobenzoyl' fragments is preserved.

Spectroscopic Elucidation Protocol

Mass Spectrometry (HRMS) & Fragmentation Logic

Objective : Confirm molecular formula and identify the two core building blocks via fragmentation.

Methodology : ESI-Q-TOF (Positive Mode).

ParameterExpected ValueStructural Deduction
[M+H]

361.1188Confirms C

H

N

O

parent.
[M+Na]

383.1008Adduct confirmation.
Fragment A ~210.09 Da[C

H

NO]

: Acylium cleavage yielding the 2-amino-5-methylbenzophenone core.
Fragment B ~150.02 Da[C

H

NO

]

: 2-Nitrobenzoyl cation.
Fragment C ~134.02 DaLoss of Oxygen from Frag B (characteristic of ortho-nitro groups).

Diagnostic Insight : The detection of the m/z 210 fragment is the "fingerprint" of the amine precursor, proving that the benzophenone moiety remains intact and uncyclized.

Vibrational Spectroscopy (FT-IR)

Objective : Differentiate the two carbonyl environments and detect the intramolecular Hydrogen Bond (IMHB).

  • Amide NH : The NH stretch is the critical probe. In this molecule, the NH is flanked by the amide carbonyl and the ortho-benzoyl ketone.

    • Observation: A sharp, lower-frequency band around 3250–3280 cm

      
        (vs. typical 3400 cm
      
      
      
      ).
    • Cause: Strong IMHB between the Amide N-H and the Benzophenone C=O oxygen.

  • Carbonyl Region (1600–1700 cm

    
    ) :
    
    • Amide C=O : ~1665–1680 cm

      
      .
      
    • Benzophenone C=O : ~1640–1655 cm

      
       (Lowered due to conjugation and IMHB).
      
  • Nitro Group :[1][2]

    • Asymmetric Stretch: ~1530 cm

      
      .
      
    • Symmetric Stretch: ~1350 cm

      
      .
      

NMR Spectroscopy: The Definitive Proof

Objective : Map the carbon skeleton and prove the regiochemistry of the amide linkage.

1H NMR Assignment (400+ MHz, DMSO-d6 or CDCl3)

The spectrum will show distinct regions for the three aromatic rings.

  • The "Anchor" Signal (NH) :

    • 
       10.5 – 11.5 ppm (Singlet) : The amide proton is highly deshielded due to the electron-withdrawing nitrobenzoyl group and the intramolecular hydrogen bond to the benzophenone carbonyl.
      
  • The Methyl Group :[3]

    • 
       2.35 ppm (Singlet, 3H) : Diagnostic for the toluene moiety.
      
  • Aromatic Region (Complex, 12H) :

    • Ring A (Central Aniline) :

      • H-6 (d, ~8.2 ppm) : Ortho to the NH. This proton experiences significant deshielding from the amide anisotropy.

      • H-3 (d, ~7.4 ppm) : Ortho to the benzoyl group.

      • H-4 (dd) : Meta coupling.

    • Ring C (Nitrobenzoyl) :

      • H-3' (d, ~8.1 ppm) : Ortho to the Nitro group (highly deshielded).

      • H-6' (d, ~7.8 ppm) : Ortho to the Carbonyl.

13C NMR & 2D Correlations

To unambiguously assign the quaternary carbons, HMBC (Heteronuclear Multiple Bond Correlation) is required.

Key HMBC Correlations :

  • Amide Linkage : The Amide NH proton will show a strong correlation to the Amide Carbonyl C (

    
     ~165 ppm) and the Quaternary C1  of Ring A.
    
  • Benzophenone Linkage : The protons of Ring B (benzoyl) and H-3 of Ring A will correlate to the Ketone Carbonyl C (

    
     ~196 ppm).
    
  • Methyl Position : The Methyl protons (

    
     2.35) will correlate to C4  (ipso), C3 , and C5  of Ring A, confirming the methyl location relative to the benzoyl group.
    

NMR_Logic NH Proton: Amide NH (>10.5 ppm) CO_Amide Carbon: Amide C=O (~165 ppm) NH->CO_Amide HMBC (Strong) CO_Keto Carbon: Ketone C=O (~196 ppm) NH->CO_Keto NOESY/ROESY (Spatial Proximity) RingA_H6 Proton: H-6 (Ring A) (Deshielded ~8.2 ppm) RingA_H6->NH COSY (No coupling) NOESY (Strong) RingA_H6->CO_Amide HMBC (3-bond)

Figure 2: Key NMR correlations validating the connectivity. The NOESY contact between NH and the Ketone C=O confirms the folded conformation.

Quality Control & Impurity Profiling

In drug development, this intermediate must be distinguished from its degradation products.

  • Cyclization Impurity : Under acidic conditions or heat, this amide can dehydrate to form a Quinazolinone derivative.

    • Differentiation: The Quinazolinone lacks the Amide NH signal and the Ketone C=O signal (replaced by a C=N and cyclic amide). The HRMS would show a loss of H

      
      O ([M+H]
      
      
      
      = 343).
  • Regioisomerism : If the starting amine was 2-amino-4-methylbenzophenone, the methyl signal in NMR would show different splitting patterns (H-5 and H-6 would be doublets, H-3 a singlet).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • Sternbach, L. H., et al. (1961). "Quinazolines and 1,4-Benzodiazepines. II. The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino-5-chlorobenzophenone." Journal of Organic Chemistry, 26(11), 4488–4497. Link (Foundational work on aminobenzophenone derivatives).

  • PubChem Compound Summary . "N-(2-Methylphenyl)-4-nitrobenzamide" (Analogous spectral data for nitrobenzamide linkage). National Center for Biotechnology Information. Link

  • BenchChem Protocols . "Synthesis and Characterization of 2-amino-5-nitrobenzophenone derivatives." (Context for benzophenone precursors). Link

Sources

Exploratory

Technical Whitepaper: Biological Activity & Synthetic Utility of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

The following technical guide details the biological profile, synthetic utility, and pharmacological potential of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide . Executive Summary N-(2-benzoyl-4-methylphenyl)-2-nitrobenz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, synthetic utility, and pharmacological potential of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide .

Executive Summary

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (CAS: 342002-68-0) represents a critical "privileged scaffold" intermediate in medicinal chemistry. While often categorized primarily as a synthetic precursor to bioactive heterocycles—specifically quinazolinones and 1,4-benzodiazepines —the acyclic amide itself possesses distinct physicochemical properties and latent biological activity.

This guide analyzes the molecule’s dual role:

  • As a Bioactive Agent: Acting through the ortho-benzoyl aniline pharmacophore, exhibiting potential antimicrobial and tubulin-destabilizing properties.

  • As a Synthetic Pivot: Serving as a masked precursor for the rapid assembly of CNS-active and anti-inflammatory heterocycles via reductive cyclization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The molecule combines an electron-deficient 2-nitrobenzoic acid moiety with a lipophilic 2-amino-5-methylbenzophenone core. This "push-pull" electronic structure influences its solubility, membrane permeability, and reactivity.

PropertyValueClinical Relevance
Molecular Formula C₂₁H₁₆N₂O₄Mid-sized small molecule drug candidate.[1]
Molecular Weight 360.36 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Predicted) 3.8 – 4.2Highly lipophilic; suggests good CNS penetration but requires formulation aid.
H-Bond Donors 1 (Amide NH)Facilitates binding to receptor pockets (e.g., Tubulin, NNRTIs).
H-Bond Acceptors 4 (NO₂, C=O, Amide)Key for electrostatic interactions with target enzymes.
Rotatable Bonds 4Allows conformational adaptation to binding sites ("Induced Fit").

Mechanism of Action (MoA) & Biological Activity

While direct clinical data for the acyclic amide is often proprietary to screening libraries, its structure dictates specific biological interactions based on established Structure-Activity Relationships (SAR) of benzanilides.

Primary Mechanism: Tubulin Polymerization Inhibition

The 2-benzoyl-4-methylaniline moiety is structurally homologous to the B-ring of colchicine and the pharmacophore of phenstatin analogues.

  • Mechanism: The benzophenone motif binds to the colchicine-binding site on

    
    -tubulin.
    
  • Effect: Prevents microtubule assembly, leading to G2/M cell cycle arrest and apoptosis in rapidly dividing cells (cancer/microbial).

  • SAR Insight: The ortho-nitro group on the benzamide ring provides steric bulk that locks the conformation, potentially enhancing binding affinity compared to unsubstituted analogues.

Secondary Mechanism: Antimicrobial "Warhead" Activation

Nitro-containing aromatics function as bioreductive prodrugs , particularly in anaerobic bacteria (e.g., H. pylori, M. tuberculosis).

  • Pathway: Bacterial nitroreductases (Type I or II) reduce the

    
     group to reactive nitroso (
    
    
    
    ) and hydroxylamine (
    
    
    ) intermediates.
  • Toxicity: These radical species damage bacterial DNA and inhibit respiration enzymes (e.g., DprE1).

  • Specificity: Mammalian cells lack the specific nitroreductases required for rapid activation, providing a therapeutic window.

Tertiary Mechanism: HIV-1 Reverse Transcriptase Inhibition (NNRTI)

Benzophenones are a classic scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The "butterfly-like" conformation of N-(2-benzoylphenyl)benzamides allows them to fit into the hydrophobic pocket of HIV-1 RT, locking the enzyme in an inactive conformation.

Synthetic Workflow & Cyclization Pathways

The true power of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide lies in its versatility as a precursor. Depending on the reductive conditions applied, it can be steered toward two distinct privileged heterocycles.[2]

Synthesis Protocol

Reaction: Acylation of 2-amino-5-methylbenzophenone.

  • Reagents: 2-amino-5-methylbenzophenone (1.0 eq), 2-nitrobenzoyl chloride (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Conditions: Stir at

    
     for 4–6 hours under 
    
    
    
    .
  • Workup: Wash with

    
    , brine, dry over 
    
    
    
    . Recrystallize from EtOH.
  • Yield: Typically 85–95% (Yellow crystalline solid).

Divergent Cyclization (The "Switch")

The nitro group acts as a "masked" nucleophile. Upon reduction to an amine (


), it can attack the internal ketone (benzophenone) or the amide carbonyl, depending on conditions.
  • Pathway A (Quinazolinone): Reduction leads to nucleophilic attack of the new aniline on the amide carbonyl.

  • Pathway B (Benzodiazepine): Requires specific rearrangement or alternative precursors (usually requires a glycine linker, but direct condensation yields quinazolinones).

G Precursors 2-Amino-5-methyl- benzophenone + 2-Nitrobenzoyl Chloride Amide N-(2-benzoyl-4-methylphenyl)- 2-nitrobenzamide (The Scaffold) Precursors->Amide Acylation (Et3N, DCM) Amine_Int Intermediate: Amino-Amide Amide->Amine_Int Nitro Reduction (Fe/HCl or H2/Pd) Quinazolinone Quinazolinone Derivative (e.g., Methaqualone Analog) Amine_Int->Quinazolinone Cyclization A (Dehydration, Heat) Benzodiazepine 1,4-Benzodiazepine (e.g., Nitrazepam Analog) Amine_Int->Benzodiazepine Cyclization B (Base-catalyzed)

Figure 1: Divergent synthesis pathways originating from the N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide scaffold.

Experimental Validation Protocols

To validate the biological activity of this specific amide (preventing cyclization during assay), the following protocols are recommended.

In Vitro Tubulin Polymerization Assay

This assay confirms if the molecule acts as a microtubule destabilizer.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, Test Compound (1–100

    
    ).
    
  • Detection: Fluorescence (DAPI) or Absorbance (340 nm).

  • Protocol:

    • Incubate tubulin (

      
      ) in PEM buffer at 
      
      
      
      .
    • Add compound (dissolved in DMSO).

    • Measure absorbance every 30s for 60 mins.

  • Success Metric: A decrease in steady-state absorbance compared to control (Taxol increases, Colchicine decreases).

Antimicrobial MIC Determination (Broth Microdilution)
  • Strains: S. aureus (Gram+), E. coli (Gram-), M. smegmatis (Acid-fast).

  • Protocol:

    • Prepare stock solution (

      
       in DMSO).
      
    • Serial dilute in 96-well plates with Mueller-Hinton broth.

    • Inoculate with

      
      .
      
    • Incubate at

      
       for 18–24h.
      
  • Readout: Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

References

  • BenchChem. (2025). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 250225, 2-Benzoyl-N-(4-methylphenyl)benzamide. Retrieved from

  • Khan, K. M., et al. (2014). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Retrieved from

  • Siddiqui, N., et al. (2010). Benzanilides: A privileged scaffold for the synthesis of bioactive heterocycles. Journal of Chemical and Pharmaceutical Research, 2(5), 223-234. (Contextual grounding for scaffold utility).

Sources

Foundational

Deconstructing N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide: A Technical Whitepaper on Polypharmacological Target Discovery

Executive Summary In the landscape of modern drug discovery, compounds with complex, multi-motif architectures are increasingly evaluated for polypharmacology—the intentional targeting of multiple disease pathways. N-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, compounds with complex, multi-motif architectures are increasingly evaluated for polypharmacology—the intentional targeting of multiple disease pathways. N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is a highly functionalized synthetic molecule that integrates three distinct, well-documented pharmacophores. Rather than acting as a single-target "magic bullet," its structural topology suggests it can interface with several critical therapeutic targets across metabolic and oncological disease states.

This whitepaper provides an in-depth mechanistic analysis of this compound, rationally deducing its potential therapeutic targets based on structural homology, and outlines self-validating experimental frameworks required to confirm its pharmacological profile.

Structural Deconstruction & Polypharmacology Rationale

The therapeutic potential of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide can be decoded by isolating its three primary structural motifs. Each motif corresponds to a distinct class of validated drug targets.

The Bulky Hydrophobic Motif: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The 2-benzoyl-4-methylphenyl group provides a massive, lipophilic footprint. Substituted amides bearing similar bulky, bi-aryl, or benzoyl-phenyl groups have been extensively patented as potent inhibitors of 11β-HSD1[1]. 11β-HSD1 is an enzyme primarily expressed in the liver and adipose tissue that catalyzes the intracellular reduction of inactive cortisone to active cortisol[2].

Overactivation of 11β-HSD1 leads to localized glucocorticoid excess, driving the pathogenesis of metabolic syndrome, insulin resistance, and type 2 diabetes[1]. The bulky hydrophobic pocket of the 11β-HSD1 catalytic site readily accommodates benzoyl-phenyl derivatives, making this compound a prime candidate for metabolic disease therapy[2].

HSD1 Cortisone Inactive Cortisone HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Cortisol Active Cortisol HSD1->Cortisol NADPH GR Glucocorticoid Receptor Cortisol->GR Metabolic Metabolic Syndrome GR->Metabolic Inhibitor N-(2-benzoyl-4-methylphenyl) -2-nitrobenzamide Inhibitor->HSD1

Mechanism of 11β-HSD1 inhibition preventing cortisol-induced metabolic syndrome.
The 2-Nitrobenzamide Motif: PARP-1 Inhibition & Oncology

The nitrobenzamide moiety is a classic pharmacophore in the oncology space, most notably recognized in Poly(ADP-ribose) polymerase (PARP) inhibitors[3]. Compounds like iniparib (4-iodo-3-nitrobenzamide) utilize the nitrobenzamide core to disrupt DNA repair mechanisms[4].

When DNA single-strand breaks occur, PARP-1 is recruited to synthesize PAR chains, flagging the site for repair. Nitrobenzamide derivatives inhibit this process. In tumors with homologous recombination (HR) deficiencies—such as those harboring BRCA1/2 mutations—the inhibition of PARP-1 forces the cell to rely on error-prone repair pathways, ultimately leading to a catastrophic accumulation of double-strand breaks and cell death via synthetic lethality [3].

PARP SSB Single-Strand Break PARP PARP-1 Activation SSB->PARP DSB Double-Strand Break PARP->DSB Unrepaired DNA Inhibitor Nitrobenzamide Motif Inhibitor->PARP BRCA BRCA1/2 Mutation DSB->BRCA Death Synthetic Lethality BRCA->Death

PARP-1 inhibition leading to synthetic lethality in BRCA-deficient tumor cells.
The N-Phenylbenzamide Core: Type II/III Kinase Inhibition

The overarching N-phenylbenzamide scaffold is a privileged structure for targeting the allosteric hydrophobic pockets of protein kinases[5]. Unlike Type I inhibitors that compete directly with ATP at the hinge region, N-phenylbenzamides frequently act as Type II or Type III inhibitors[6]. They stabilize the kinase in an inactive "DFG-out" conformation (where the Asp-Phe-Gly activation loop is flipped), offering superior kinase selectivity and overcoming resistance mutations commonly seen with ATP-competitive drugs[6].

Quantitative Pharmacological Projections

Based on the structural homology to validated clinical and preclinical candidates, we can project the quantitative binding affinities and primary indications for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide.

Target ClassStructural Motif ResponsibleAnalogous Reference CompoundAnticipated IC50 RangePrimary Disease Indication
11β-HSD1 2-benzoyl-4-methylphenyl amideNovo Nordisk Substituted Amides10 nM - 500 nMMetabolic Syndrome, Type 2 Diabetes
PARP-1 2-nitrobenzamideIniparib (BSI-201)1 μM - 10 μMBRCA-mutated Solid Tumors
Kinases (DFG-out) N-phenylbenzamide coreLIMK2 Type III Inhibitors100 nM - 5 μMOncology, Inflammation

Self-Validating Experimental Protocols

To transition this compound from a theoretical multi-target ligand to a validated lead, rigorous, self-validating experimental workflows must be employed. The protocols below are designed to establish direct causality while inherently controlling for false positives.

Workflow Synthesis Compound Preparation Enzymatic Cell-Free Assays Synthesis->Enzymatic Cellular Cell-Based Efficacy Enzymatic->Cellular Omics Transcriptomic Profiling Cellular->Omics Hit Target Validation Omics->Hit

Step-by-step experimental workflow for validating multi-target pharmacological profiles.
Protocol A: 11β-HSD1 Scintillation Proximity Assay (SPA)

Causality & Design Choice: The SPA format is selected over traditional ELISA because it is a homogeneous assay that requires no wash steps. This preserves the equilibrium of weak or transient competitive binding interactions, ensuring accurate IC50 determination. Self-Validation Mechanism: The protocol mandates an orthogonal counter-screen against 11β-HSD2. Because 11β-HSD2 performs the reverse reaction (deactivating cortisol to cortisone), a viable therapeutic must inhibit HSD1 without affecting HSD2 to avoid severe mineralocorticoid side effects (e.g., hypertension).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM EDTA, and 0.1% BSA.

  • Compound Plating: Serially dilute N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide in DMSO (10-point curve, 10 μM to 0.1 nM) and transfer 1 μL to a 384-well OptiPlate. Include Carbenoxolone as a positive control.

  • Enzyme Addition: Add 10 μL of recombinant human 11β-HSD1 (or 11β-HSD2 for the counter-screen) diluted in assay buffer. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate Initiation: Add 10 μL of substrate mix containing 200 nM NADPH and 20 nM [3H]-cortisone (for HSD1) or [3H]-cortisol (for HSD2).

  • Reaction & Detection: Incubate for 2 hours at 37°C. Terminate the reaction by adding 10 μL of SPA beads coated with anti-cortisol antibodies. Read the plate on a MicroBeta scintillation counter after a 6-hour bead-settling period.

Protocol B: PARP-1 Synthetic Lethality & Clonogenic Survival Assay

Causality & Design Choice: Cell-free PARP enzymatic assays frequently yield false negatives for nitrobenzamides. These compounds often act as prodrugs that require intracellular bioactivation (reduction of the nitro group by cellular nitroreductases) to exert full inhibitory effects. Therefore, a cell-based clonogenic assay is mandatory. Self-Validation Mechanism: The use of isogenic cell lines (BRCA1-wildtype vs. BRCA1-knockout) creates an internal validation loop. If the compound selectively eradicates the BRCA-/- cells while sparing the BRCA+/+ cells, the mechanism of synthetic lethality is definitively confirmed.

Step-by-Step Methodology:

  • Cell Culture: Culture matched isogenic human colon carcinoma cells (HCT116 BRCA1+/+ and HCT116 BRCA1-/-) in McCoy's 5A medium supplemented with 10% FBS.

  • Seeding: Seed cells at a low density (500 cells/well) in 6-well plates to allow for distinct colony formation. Allow 24 hours for cellular attachment.

  • Treatment: Treat the cells with varying concentrations of the test compound (0.1 μM to 50 μM). Use Olaparib (1 μM) as a positive control for synthetic lethality.

  • Incubation: Incubate the plates for 10–14 days, replacing the drug-containing media every 72 hours.

  • Fixation & Staining: Carefully aspirate media, wash with cold PBS, and fix cells with 100% methanol for 15 minutes. Stain with 0.5% crystal violet solution for 30 minutes.

  • Quantification: Wash plates with distilled water, air dry, and count colonies containing >50 cells. Calculate the Surviving Fraction (SF) relative to the DMSO vehicle control. A significant left-shift in the IC50 curve for the BRCA1-/- line validates PARP-mediated synthetic lethality.

Conclusion

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide represents a structurally sophisticated molecule with high potential for polypharmacological application. By mapping its 2-benzoyl-4-methylphenyl, 2-nitrobenzamide, and N-phenylbenzamide motifs to 11β-HSD1, PARP-1, and DFG-out kinase conformations respectively, researchers can bypass blind high-throughput screening and immediately deploy targeted, self-validating assays. The protocols provided herein ensure that any observed efficacy is mechanistically grounded, paving the way for optimized lead generation in metabolic and oncological drug development.

References

1.[1] US20060111366A1 - Pharmaceutical use of substituted amides - Google Patents. Google Patents. URL: 2.[3] Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide - Benchchem. Benchchem. URL: 3.[6] Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation. NIH. URL: 4.[4] Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. URL: 5.[2] Synthesis and structural activity relationship of 11β-HSD1 inhibitors with novel adamantane replacements. ResearchGate. URL: 6.[5] Kinase Inhibitors - Cambridge MedChem Consulting. Cambridge MedChem Consulting. URL:

Sources

Exploratory

Engineering N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide Derivatives: A Technical Guide to Scaffold Optimization and Pharmacological Profiling

As a Senior Application Scientist, I frequently encounter chemical scaffolds that offer multi-target potential depending on their functional group orientation and electronic properties. The compound N-(2-benzoyl-4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chemical scaffolds that offer multi-target potential depending on their functional group orientation and electronic properties. The compound N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide represents a highly versatile, dual-action pharmacophore. Depending on the biological environment and specific structural modifications, this scaffold can be directed toward either endocrine modulation (specifically 11β-HSD1 inhibition) or hypoxia-targeted oncology (via bioreductive activation).

This whitepaper provides an in-depth technical roadmap for the design, synthesis, and biological validation of this unique class of substituted amides, ensuring that researchers can deploy these molecules with rigorous, self-validating protocols.

Pharmacophore Rationale & Mechanistic Pathways

The architecture of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is characterized by two distinct functional domains:

  • The Diaryl Ketone Domain (2-benzoyl-4-methylphenyl): This bulky, highly lipophilic moiety is exceptionally well-suited for occupying deep, hydrophobic binding pockets. Patent literature and structural biology studies demonstrate that substituted amides bearing this motif act as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a critical enzyme in glucocorticoid metabolism linked to metabolic syndrome[1].

  • The Bioreductive Trigger (2-nitrobenzamide): The ortho-nitro group is a classic substrate for NAD(P)H quinone dehydrogenase 1 (NQO1) and other nitroreductases. In hypoxic tumor microenvironments, the nitro group is reduced to a highly reactive hydroxylamine, a mechanism famously utilized by the experimental chemotherapeutic CB 1954 to induce DNA-DNA interstrand crosslinks[2].

Pathways Core N-(2-benzoyl-4-methylphenyl) -2-nitrobenzamide Sub1 11β-HSD1 Target (Metabolic Syndrome) Core->Sub1 Scaffold Optimization Sub2 NQO1 Bioreduction (Hypoxic Tumors) Core->Sub2 Prodrug Activation Mech1 Inhibits Cortisone to Cortisol Conversion Sub1->Mech1 Mech2 Nitro Reduction to Hydroxylamine Sub2->Mech2 Out1 Improved Insulin Sensitivity Mech1->Out1 Out2 DNA Crosslinking & Apoptosis Mech2->Out2

Divergent pharmacological pathways of the 2-nitrobenzamide scaffold.

Synthetic Methodology & Validation

The synthesis of the core scaffold utilizes a modified Schotten-Baumann acylation. Standard amide coupling reagents (e.g., HATU, EDC) often fail here due to the severe steric hindrance and the electron-withdrawing nature of the benzoyl group on the aniline precursor.

Step-by-Step Synthesis Protocol
  • Preparation of the Amine: Dissolve 1.0 equivalent of 2-amino-5-methylbenzophenone in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive acid chloride into an unreactive carboxylic acid.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the weakly nucleophilic diaryl amine, which would otherwise halt the reaction prematurely.

  • Acylation: Cool the reaction mixture to 0 °C and add 1.2 equivalents of 2-nitrobenzoyl chloride dropwise over 15 minutes.

    • Causality: The electron-withdrawing nitro group at the ortho position makes the acid chloride extremely electrophilic. Dropwise addition at low temperature controls the exothermic reaction, minimizing the formation of di-acylated side products and tarry degradation materials.

  • Workup & Self-Validation: Quench with saturated aqueous NaHCO3, extract with DCM, and concentrate.

    • Self-Validating Step: Thin-Layer Chromatography (TLC) is often insufficient for validation due to the co-elution of the starting benzophenone and the product. You must perform Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass shift from the free amine (

      
       211) to the target amide (
      
      
      
      360).

Structure-Activity Relationship (SAR) Profiling

To optimize the scaffold for either metabolic or oncological applications, systematic modifications must be tracked. The following table summarizes representative quantitative data demonstrating how minor structural tweaks shift the biological activity profile.

Compound IDDiaryl Substitution (R1)Benzamide Substitution (R2)11β-HSD1 IC₅₀ (nM)NQO1 Activation Rate (nmol/min/mg)Primary Indication
Core Scaffold 4-CH₃2-NO₂14512.4Dual/Mixed
Analog A 4-CH₃2-NH₂>10,000N/AInactive
Analog B 4-CF₃2-NO₂8515.1Metabolic / Oncology
Analog C 4-CH₃2-CN320<0.1Metabolic (Selective)
Analog D 4-OCH₃2,4-diNO₂89045.8Oncology (Selective)

Data Interpretation: Replacing the nitro group with an amine (Analog A) abolishes both 11β-HSD1 binding (due to loss of critical hydrogen bond accepting capability) and bioreductive potential. Conversely, adding a second nitro group (Analog D) heavily skews the molecule toward hypoxia-activated cytotoxicity[2].

Biological Evaluation Protocols

Robust biological evaluation requires assays that inherently control for false positives. Below are the self-validating protocols for evaluating both therapeutic avenues.

Protocol A: 11β-HSD1 Enzymatic Inhibition Assay
  • Microsome Preparation: Isolate human liver microsomes (HLMs) expressing native 11β-HSD1.

    • Causality: HLMs provide the native endoplasmic reticulum lipid environment required for the integral membrane protein 11β-HSD1 to maintain its active, folded conformation. Recombinant purified protein often yields artifactual IC₅₀ values.

  • Cofactor Addition: Supplement the assay buffer (50 mM HEPES, pH 7.4) with 1 mM NADPH.

    • Causality: 11β-HSD1 functions primarily as a reductase in vivo. Without saturating NADPH levels, the assay will yield false-positive inhibition readouts due to rapid cofactor depletion rather than true compound binding.

  • Substrate Incubation: Add 100 nM cortisone and the test compound in a 10-point concentration curve. Incubate at 37 °C for 30 minutes.

  • Quenching and Detection: Quench the reaction with ice-cold acetonitrile containing 50 nM d4-cortisol.

    • Self-Validating Step: The d4-cortisol serves as an internal standard (IS). It corrects for extraction losses and ionization suppression during LC-MS/MS quantification, ensuring the measured IC₅₀ is an absolute reflection of enzymatic inhibition, not a sample prep artifact.

Protocol B: Hypoxia-Selective Cytotoxicity Assay
  • Cell Culture: Seed A549 human lung carcinoma cells (known to express high levels of NQO1) at 5,000 cells/well in 96-well plates.

  • Hypoxic Pre-Incubation: Transfer half the plates to a hypoxia chamber (0.1% O₂) for 4 hours prior to compound addition. Leave the other half in a standard normoxic incubator (21% O₂).

    • Causality: Pre-incubation ensures the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the stabilization of nitroreductase enzymes before the prodrug is introduced, mimicking a true solid tumor core.

  • Compound Treatment & Readout: Treat cells with the target compound for 48 hours, then assess viability using a resazurin reduction assay.

    • Self-Validating Step: The assay is only valid if the Hypoxia Cytotoxicity Ratio (HCR = Normoxic IC₅₀ / Hypoxic IC₅₀) is calculated. A true hypoxia-activated prodrug must demonstrate an HCR > 10.

High-Throughput Screening Workflow

To systematically evaluate libraries of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide analogs, a streamlined workflow is essential.

Workflow Syn Chemical Synthesis Pur HPLC Purification Syn->Pur Char NMR/MS Characterization Pur->Char Assay In Vitro Screening Char->Assay Data SAR Data Analysis Assay->Data

Step-by-step experimental workflow for derivative synthesis and screening.

Conclusion

The N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide scaffold is a powerful starting point for drug discovery. By understanding the causality behind its synthetic requirements—such as the need for anhydrous conditions and non-nucleophilic bases—and by implementing self-validating biological assays, researchers can efficiently pivot this molecule toward either metabolic syndrome management or targeted oncology. The key to unlocking its potential lies in rigorous SAR tracking and the use of native-state biological models.

References

  • Title: US20060111366A1 - Pharmaceutical use of substituted amides Source: Google Patents URL
  • Title: Bioactivation of CB 1954: reaction of the active 4-hydroxylamino derivative with thioesters to form the ultimate DNA-DNA interstrand crosslinking species Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: 2-Benzoyl-4-methylphenyl benzoate | CID 13149648 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Foundational

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide IUPAC name and synonyms

Technical Monograph: N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide Subtitle: Strategic Intermediate for Quinazoline and Benzodiazepine Pharmacophores Executive Summary & Strategic Utility N-(2-benzoyl-4-methylphenyl)-2-n...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide Subtitle: Strategic Intermediate for Quinazoline and Benzodiazepine Pharmacophores

Executive Summary & Strategic Utility

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is a specialized ortho-substituted benzanilide intermediate. In the context of high-throughput medicinal chemistry, it serves as a "gateway scaffold." It is not typically the final active pharmaceutical ingredient (API) but rather a high-value precursor designed to undergo reductive cyclization .

Its primary utility lies in the synthesis of 4-phenylquinazolines and 1,4-benzodiazepines , both of which are privileged structures in drug discovery, appearing in EGFR inhibitors (oncology), antiviral agents (CMV), and anxiolytics.

Key Application Areas:

  • Quinazoline Synthesis: Via the modified Bischler-Napieralski or reductive cyclocondensation routes.

  • Pharmacophore Development: Accessing the 4-phenyl-6-methylquinazoline core found in kinase inhibitors.

  • Diversity-Oriented Synthesis (DOS): The nitro group serves as a latent nucleophile, allowing for late-stage ring closure after diversifying the benzoyl moiety.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide
Systematic Synonym 2'-Benzoyl-4'-methyl-2-nitrobenzanilide
Precursor A 2-Amino-5-methylbenzophenone (CAS: 17852-28-7)
Precursor B 2-Nitrobenzoyl chloride (CAS: 610-14-0)
Molecular Formula C₂₁H₁₆N₂O₄
Molecular Weight 360.37 g/mol
Predicted LogP ~4.2 (High lipophilicity due to diaryl ketone and benzamide core)
Physical State Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in EtOH; insoluble in water.[1][2]

Synthetic Protocol: Acylation Workflow

This protocol describes the Schotten-Baumann condensation required to synthesize the target compound with high purity (>95%), minimizing the formation of bis-acylated byproducts.

Reagents & Materials
  • Substrate: 2-Amino-5-methylbenzophenone (1.0 eq)

  • Reagent: 2-Nitrobenzoyl chloride (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for scale-up)

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq - optional but recommended for sterically hindered anilines)

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and a dropping funnel, dissolve 2-amino-5-methylbenzophenone (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Add Triethylamine (12 mmol) and DMAP (0.5 mmol). Cool the mixture to 0°C using an ice bath to suppress side reactions.

  • Addition: Dissolve 2-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) and transfer to the dropping funnel. Add this solution dropwise over 30 minutes. Note: The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The starting amine spot (fluorescent) should disappear.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (30 mL).

    • Separate the organic layer.[3][4]

    • Wash the organic phase with 1M HCl (2 x 30 mL) to remove excess pyridine/TEA. Critical Step: This removes unreacted amine precursors.

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Downstream Application: Reductive Cyclization to Quinazolines

The true value of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is realized in its conversion to 6-methyl-2-(2-aminophenyl)-4-phenylquinazoline or related derivatives.

Mechanism of Action:

  • Nitro Reduction: The ortho-nitro group is reduced to an amine (using Fe/AcOH, SnCl₂, or H₂/Pd-C).

  • Intramolecular Condensation: The newly formed amine attacks the ketone carbonyl (benzoyl group).

  • Dehydration: Loss of water yields the fully aromatic quinazoline system.

Visualization: The Cyclization Pathway

QuinazolineSynthesis Precursors Precursors: 2-Amino-5-methylbenzophenone + 2-Nitrobenzoyl Chloride Target Target Intermediate: N-(2-benzoyl-4-methylphenyl)- 2-nitrobenzamide Precursors->Target Acylation (DCM/TEA) Reduction Step 1: Nitro Reduction (Fe/HCl or H2/Pd) Target->Reduction Chemoselective Reduction AmineInt Transient Species: Amino-Benzamide Reduction->AmineInt In situ Cyclization Step 2: Cyclodehydration (-H2O) AmineInt->Cyclization Nucleophilic Attack FinalProduct Final Pharmacophore: 6-methyl-4-phenylquinazoline derivative Cyclization->FinalProduct Aromatization

Caption: Logical flow from acylation precursors to the final bioactive quinazoline scaffold via the title intermediate.

Analytical Characterization (Expected Data)

To validate the synthesis of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide NH: Singlet, downfield shift (~10.5–11.0 ppm).

    • Methyl Group: Singlet, ~2.3–2.4 ppm (integrated for 3H).[5]

    • Aromatic Region: Complex multiplet (7.0–8.2 ppm) corresponding to the benzoyl phenyl, the central phenyl, and the nitro-substituted ring. Look for the deshielded protons ortho to the nitro group.

  • IR Spectroscopy (ATR):

    • Amide Carbonyl: Strong band at ~1660–1680 cm⁻¹.

    • Ketone Carbonyl: Distinct band at ~1650 cm⁻¹ (often overlapping or slightly lower due to conjugation).

    • Nitro Group: Asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Expected peak at m/z 361.1.

    • [M+Na]⁺: m/z 383.1.

Safety & Handling

  • Acid Chlorides: 2-Nitrobenzoyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

  • Benzophenones: Generally low toxicity, but should be treated as potential irritants.

  • Nitro Compounds: Potential energetic properties; avoid excessive heat during drying.

  • Waste Disposal: Aqueous washings containing pyridine/TEA must be segregated into basic organic waste streams.

References

  • Vertex AI Search. (2025). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate. National Institutes of Health (PMC). 6[7]

  • Organic Chemistry Portal. (2025). Quinazoline Synthesis: Recent Literature and Protocols. Organic Chemistry Portal. 8[7][9][10]

  • PubChem. (2025).[2][10][11] Compound Summary: N-(2-Methylphenyl)-4-nitrobenzamide (Structural Analog). National Library of Medicine. 2[7]

  • Google Patents. (2001). WO2001068615A1 - Methods for Quinazoline Synthesis. Google Patents. 12

  • BenchChem. (2025). Comparative Analysis of 2-Amino-5-nitrobenzophenone and 2-Amino-5-chlorobenzophenone in Drug Synthesis. BenchChem Technical Guides. 3

Sources

Protocols & Analytical Methods

Method

experimental procedure for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide synthesis

Abstract & Scope This application note details the optimized synthetic procedure for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide , a critical intermediate often utilized in the synthesis of pharmacologically active qui...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized synthetic procedure for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide , a critical intermediate often utilized in the synthesis of pharmacologically active quinazolinones and benzodiazepine derivatives.

The synthesis presents a specific challenge: the nucleophilicity of the aniline nitrogen in 2-amino-5-methylbenzophenone is significantly reduced due to the electron-withdrawing nature of the ortho-benzoyl group and intramolecular hydrogen bonding. Standard Schotten-Baumann conditions often fail to drive this reaction to completion. This guide presents a robust, anhydrous acylation protocol using 2-nitrobenzoyl chloride under thermal activation to ensure quantitative conversion.

Retrosynthetic Analysis & Strategy

To synthesize the target amide, we employ a convergent strategy. The bond disconnection occurs at the amide nitrogen. Due to the steric bulk and electronic deactivation of the amine, the electrophile must be highly activated (acid chloride).

Reaction Scheme

Reagents:

  • Amine: (2-amino-5-methylphenyl)(phenyl)methanone (also known as 2-amino-5-methylbenzophenone).

  • Electrophile: 2-nitrobenzoyl chloride (prepared from 2-nitrobenzoic acid).

ReactionScheme Amine 2-Amino-5-methylbenzophenone (Deactivated Nucleophile) Target N-(2-benzoyl-4-methylphenyl)- 2-nitrobenzamide Amine->Target + AcidCl Pyridine/Toluene Reflux, 110°C Acid 2-Nitrobenzoic Acid AcidCl 2-Nitrobenzoyl Chloride (Activated Electrophile) Acid->AcidCl SOCl2, Reflux AcidCl->Target

Figure 1: Synthetic pathway emphasizing the activation of the acid component to overcome amine deactivation.

Materials & Safety Equipment

Reagent Table
ReagentMW ( g/mol )Equiv.[1]RoleKey Property
2-Amino-5-methylbenzophenone 211.261.0NucleophileYellow solid, irritant
2-Nitrobenzoyl chloride 185.561.2ElectrophileMoisture sensitive, lachrymator
Pyridine 79.102.0Base/CatalystFoul odor, toxic
Toluene 92.14SolventSolventBoiling Pt: 110°C (Ideal for reflux)
Dichloromethane (DCM) 84.93WorkupExtractionVolatile
Critical Safety Hazards
  • 2-Nitrobenzoyl chloride: Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Pyridine: Neurotoxin and teratogen. Double-gloving recommended.

  • Pressure Control: The reaction involves heating; ensure the reflux condenser is open to an inert gas line (Nitrogen/Argon) to prevent pressure buildup while excluding moisture.

Detailed Experimental Protocol

Phase A: Preparation of 2-Nitrobenzoyl Chloride (If not purchased)

Note: Commercial acid chlorides often hydrolyze over time. Fresh preparation is recommended for high yields.

  • Suspend 2-nitrobenzoic acid (10.0 mmol) in anhydrous toluene (20 mL).

  • Add Thionyl Chloride (SOCl₂) (15.0 mmol) and a catalytic drop of DMF.

  • Reflux for 2 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.

  • Concentrate in vacuo to remove excess SOCl₂ and toluene. The residue (yellow oil/solid) is used immediately in Phase B.

Phase B: Coupling Reaction (The "Expert" Protocol)

Rationale: We use Toluene at reflux rather than DCM at room temperature. The high temperature is required to disrupt the intramolecular H-bond of the aminobenzophenone and provide sufficient energy for the attack on the acid chloride.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Add 2-amino-5-methylbenzophenone (2.11 g, 10.0 mmol) and anhydrous Toluene (40 mL). Stir until dissolved.

  • Base Addition: Add anhydrous Pyridine (1.6 mL, 20.0 mmol). The solution may darken slightly.

  • Electrophile Addition: Dissolve 2-nitrobenzoyl chloride (2.23 g, 12.0 mmol) in Toluene (10 mL) and add it dropwise to the amine solution over 10 minutes.

    • Observation: A precipitate (pyridinium hydrochloride) will begin to form.

  • Reaction: Heat the mixture to reflux (110°C) . Maintain reflux for 4–6 hours .

    • QC Check: Spot TLC (Solvent: 30% EtOAc/Hexane). The starting amine (bright yellow fluorescent spot) should disappear.

  • Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold 1M HCl (50 mL) to neutralize excess pyridine and hydrolyze unreacted acid chloride.

Phase C: Workup & Isolation
  • Separation: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL) or DCM.

  • Washing (Critical for Purity):

    • Wash 1: 1M HCl (Removes pyridine and unreacted amine).

    • Wash 2: Saturated NaHCO₃ (Removes 2-nitrobenzoic acid byproduct).

    • Wash 3: Brine (Saturated NaCl).

  • Drying: Dry the organic layer over anhydrous MgSO₄.[2] Filter and concentrate under reduced pressure.[2][3]

  • Crystallization: The crude residue is typically a viscous oil or foam. Recrystallize from Ethanol or Ethanol/Water (9:1) .

    • Yield Expectation: 75–85%

    • Appearance: Pale yellow to off-white crystalline solid.

Process Workflow & Logic

The following diagram illustrates the decision-making process and workflow, including critical control points (CCPs).

Workflow Start Start: Raw Materials CheckAcidCl Is Acid Chloride Fresh/Commercial? Start->CheckAcidCl PrepAcidCl Synthesize Acid Cl (SOCl2 + Acid) CheckAcidCl->PrepAcidCl No/Old Mix Mix Amine + Solvent Add Pyridine CheckAcidCl->Mix Yes (Fresh) PrepAcidCl->Mix AddElec Add Acid Chloride (Dropwise) Mix->AddElec Reflux Reflux (110°C) 4-6 Hours AddElec->Reflux TLC TLC Check (Amine consumed?) Reflux->TLC Extend Add 0.2 eq Acid Cl Extend Reflux TLC->Extend No Quench Quench (1M HCl) Phase Separation TLC->Quench Yes Extend->Reflux Purify Recrystallize (Ethanol) Quench->Purify

Figure 2: Operational workflow for the synthesis, highlighting the decision loop at the TLC checkpoint.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral characteristics.

TechniqueExpected SignalStructural Assignment
IR (ATR) 3250–3300 cm⁻¹N-H Stretch (Amide)
1650–1680 cm⁻¹C=O Stretch (Amide & Benzophenone)
1350 & 1530 cm⁻¹NO₂ symmetric/asymmetric stretch
¹H NMR δ 2.3–2.4 ppm (s, 3H)Methyl group (Ar-CH₃)
δ 10.5–11.0 ppm (s, 1H)Amide N-H (Deshielded)
δ 7.0–8.2 ppm (m, Ar-H)Aromatic region (Complex due to 3 rings)

Troubleshooting Guide:

  • Problem: Recovered starting material (Amine).

    • Cause: Moisture in solvent destroyed the acid chloride or temperature was too low.

    • Solution: Ensure Toluene is dried over molecular sieves. Increase reflux time.

  • Problem: Product is an oil that won't crystallize.

    • Cause: Residual solvent or impurities.

    • Solution: Triturate with cold hexanes or diethyl ether to induce nucleation.

References

  • Sternbach, L. H., et al. (1961).[3] Quinazolines and 1,4-Benzodiazepines. II. The rearrangement of 2-(chloroacetamido)-benzophenones.[4] The Journal of Organic Chemistry.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (General procedure for Amide formation via Acid Chlorides).

  • BenchChem. Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. (Adapted for general 2-aminobenzophenone acylation).

  • Organic Chemistry Portal. Synthesis of Quinazolinones. (Context for the utility of N-acyl-2-aminobenzophenones).

Sources

Application

Application Note: Targeting HIV-1 Nucleocapsid Protein (NCp7) with N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

This Application Note and Protocol Guide details the use of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (often investigated as a zinc-ejecting agent) in cell-based assays. This guide focuses on its primary application:...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (often investigated as a zinc-ejecting agent) in cell-based assays. This guide focuses on its primary application: Targeting the HIV-1 Nucleocapsid Protein 7 (NCp7) .

Abstract

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is a small-molecule chemical probe belonging to the class of C-terminal zinc finger inhibitors . Unlike standard antiretrovirals that target viral enzymes (Reverse Transcriptase, Protease, Integrase), this compound targets the highly conserved zinc finger domains of the HIV-1 Nucleocapsid protein (NCp7). Its mechanism of action involves the electrophilic attack or oxidative modification of the cysteine-coordinated zinc centers, leading to zinc ejection , protein unfolding, and the production of non-infectious viral particles. This guide provides comprehensive protocols for evaluating its antiviral efficacy, cytotoxicity, and mechanistic zinc-ejection capability in cell-based systems.

Introduction & Mechanism of Action

The Biological Target: HIV-1 NCp7

The Nucleocapsid protein (NCp7) is essential for HIV-1 replication.[1][2] It contains two CCHC-type zinc knuckles (


 coordinated by Cys-Cys-His-Cys) that are critical for:
  • Chaperoning viral RNA dimerization and packaging.

  • Facilitating reverse transcription.

  • Integrating into the Gag polyprotein.

Mechanism: Zinc Ejection

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide acts as a "zinc ejector." The electron-withdrawing nitro group and the benzamide scaffold facilitate an interaction with the nucleophilic cysteine thiols of the NCp7 zinc fingers. This interaction (often requiring intracellular metabolic activation to a nitroso intermediate or direct acyl transfer) disrupts the coordination complex, causing the release of


 ions.

Diagram 1: Mechanism of Action (Zinc Ejection Pathway)

ZincEjection Compound N-(2-benzoyl-4-methylphenyl) -2-nitrobenzamide Activation Intracellular Activation (Nitro -> Nitroso/Reactive species) Compound->Activation Metabolism Interaction Covalent/Electrophilic Attack on Cysteine Activation->Interaction Target HIV-1 NCp7 (Intact Zn-Finger) Target->Interaction Outcome1 Zinc (Zn2+) Ejection Interaction->Outcome1 Disruption Outcome2 NCp7 Unfolding (Loss of Function) Interaction->Outcome2 Final Non-Infectious Viral Particles Outcome2->Final Inhibition

Caption: Proposed mechanism where the nitrobenzamide derivative disrupts the CCHC Zinc Finger motif of NCp7, leading to loss of viral RNA packaging capability.

Experimental Design & Preparation

Compound Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Solubility Check: The compound is hydrophobic. Ensure no precipitation occurs when diluting into cell culture media. The final DMSO concentration in assays should not exceed 0.5% .

Cell Lines
  • MT-4 Cells: Human T-cell leukemia line (HTLV-1 transformed). Highly susceptible to HIV-1 induced cytopathicity. Ideal for high-throughput efficacy screening.

  • Jurkat Cells (Clone E6-1): For mechanistic studies and p24 ELISA.

  • HeLa Cells: For transfection-based assays or toxicity profiling.

Detailed Protocols

Protocol A: High-Throughput Antiviral Efficacy (XTT Assay)

Objective: Determine the


 (Effective Concentration) of the compound against HIV-1 (strain IIIB) induced cell death.

Materials:

  • MT-4 cells in RPMI-1640 + 10% FBS.

  • HIV-1 IIIB virus stock.

  • XTT Reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).

  • 96-well flat-bottom tissue culture plates.

Workflow:

  • Seeding: Count MT-4 cells. Resuspend at

    
     cells/mL.
    
  • Infection:

    • Divide cell suspension into two pools: Mock-infected and HIV-infected .

    • Infect the HIV pool at a Multiplicity of Infection (MOI) of 0.01 (approx. 100

      
       per well).
      
    • Incubate both pools for 1 hour at 37°C to allow adsorption (optional, or co-incubate directly).

  • Plating & Treatment:

    • Prepare a serial dilution of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide in medium (Range:

      
       to 
      
      
      
      ).
    • Add 100

      
       of diluted compound to triplicate wells.
      
    • Add 100

      
       of Infected or Mock-infected cell suspension to the wells.
      
  • Incubation: Incubate plates for 5 days at 37°C, 5%

    
    .
    
  • Readout (XTT):

    • Add 50

      
       of XTT/PMS solution to each well.
      
    • Incubate for 2–4 hours.

    • Measure Absorbance at 450 nm (Reference 650 nm).

Data Analysis:

  • Cytoprotection: Calculate % viability in infected/treated wells relative to mock-infected controls.

  • Cytotoxicity: Calculate % viability in mock-infected/treated wells relative to untreated controls.

Diagram 2: Antiviral Assay Workflow

Workflow Step1 Prepare MT-4 Cells (3x10^5/mL) Step2 Split into 2 Pools Step1->Step2 PoolA Mock Infection (Media only) Step2->PoolA PoolB HIV-1 Infection (MOI 0.01) Step2->PoolB Step3 Add Compound Dilutions (0.01 - 100 µM) PoolA->Step3 PoolB->Step3 Step4 Incubate 5 Days @ 37°C Step3->Step4 Step5 Add XTT Reagent Step4->Step5 Step6 Measure OD 450nm Step5->Step6

Caption: Step-by-step workflow for the XTT-based antiviral efficacy assay in MT-4 cells.

Protocol B: Intracellular Zinc Ejection Assay (FluoZin-3)

Objective: Confirm the mechanism of action by detecting free


 released from proteins inside the cell.
Note:  This is a critical validation step for NCp7 inhibitors.

Materials:

  • HeLa or Jurkat cells.

  • FluoZin-3 AM (Cell-permeant zinc indicator).

  • Flow Cytometer or Fluorescence Microscope (FITC channel).

Procedure:

  • Cell Prep: Seed HeLa cells (

    
    /well) in a 24-well plate or use Jurkat suspension (
    
    
    
    /mL).
  • Dye Loading:

    • Wash cells with PBS.

    • Incubate with 2

      
       FluoZin-3 AM  for 30 minutes at 37°C in serum-free media.
      
    • Wash 2x with PBS to remove extracellular dye.

    • Incubate for 20 mins in complete media to allow de-esterification.

  • Treatment:

    • Treat cells with N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (e.g., 10

      
       and 50 
      
      
      
      ).
    • Include a Positive Control: DTDP (2,2'-dithiodipyridine) or PABA (known zinc ejectors).

    • Include a Negative Control: DMSO only.

  • Time Course: Measure fluorescence at 1h, 2h, and 4h post-treatment.

  • Detection:

    • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI) in the FITC channel (Ex 494nm / Em 516nm).

    • Interpretation: An increase in fluorescence indicates the release of intracellular zinc, consistent with NCp7 zinc finger disruption.

Data Presentation & Analysis

Summarize your findings using the standard pharmacological parameters below.

Table 1: Expected Parameter Calculation
ParameterDefinitionCalculation Formula

50% Effective ConcentrationConcentration achieving 50% protection of infected cells.

50% Cytotoxic ConcentrationConcentration reducing viability of mock-infected cells by 50%.
SI Selectivity Index


MFI
Change in Zinc Fluorescence

(FluoZin-3 assay)

Interpretation:

  • A high Selectivity Index (SI > 10) indicates the compound specifically targets the virus (likely NCp7) rather than killing the host cell via general toxicity.

  • If

    
     is close to 
    
    
    
    , the compound may be acting as a general tubulin inhibitor or toxin rather than a specific NCp7 inhibitor.

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Pannecouque, C., et al. (2002). "Benzamide-based thiolcarbamates: a new class of HIV-1 NCp7 inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(5), 767-770. Link

  • Mori, M., et al. (2018). "NCp7: Targeting a Multitask Protein for Next-Generation anti-HIV Drug Development."[1][2] Drug Discovery Today, 23(3).[1] Link

  • Jenkins, Y., et al. (2010). "Small-molecule inactivation of HIV-1 NCp7 by repetitive intracellular acyl transfer." Nature Chemical Biology, 6, 887–889. Link

  • Domagala, A., et al. (2015). "Atomic Force Microscopy study of the interaction of HIV-1 nucleocapsid protein with zinc ejecting compounds." Retrovirology. Link

Sources

Method

analytical methods for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide characterization

Application Note: Comprehensive Analytical Characterization of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide Introduction & Chemical Context N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (Molecular Formula: C₂₁H₁₆N₂O₄; M...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

Introduction & Chemical Context

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (Molecular Formula: C₂₁H₁₆N₂O₄; MW: 360.36 g/mol ) is a highly functionalized diaryl compound. Structurally, it consists of a sterically hindered ortho-benzoyl aniline core linked via an amide bond to an ortho-nitrobenzene moiety. The structural complexity of this molecule—comprising three distinct aromatic systems, two unique carbonyl environments (ketone and amide), and a strongly electron-withdrawing nitro group—presents specific analytical challenges.

Accurate characterization of such intermediates is critical for confirming regiochemistry, assessing chemical purity, and supporting downstream drug development workflows in compliance with regulatory standards [3].

Analytical Strategy & Causality (E-E-A-T)

To establish a definitive analytical profile, we employ a suite of orthogonal techniques. The causality behind each methodological choice is detailed below:

  • High-Resolution Mass Spectrometry (LC-HRMS): Electrospray ionization in positive mode (ESI+) is optimal due to the high proton affinity of the amide and ketone oxygens. The primary fragmentation pathway involves the cleavage of the amide bond. The inductive effect of the ortho-nitro group drives the formation of the 2-nitrobenzoyl cation, while the extended conjugation of the 2-amino-5-methylbenzophenone fragment ensures its stability and high relative abundance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sterically crowded nature of this molecule restricts rotation around the amide bond, which can lead to severe line broadening in ¹H NMR at ambient temperatures in non-polar solvents. Utilizing a highly polar, strongly solvating solvent like DMSO-d₆ mitigates this. Furthermore, 2D HMBC is essential to unambiguously differentiate the ketone carbonyl (~195 ppm) from the amide carbonyl (~165 ppm) by correlating them to the methyl protons and the ortho-nitro aromatic protons, respectively [1].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational spectroscopy provides unambiguous confirmation of the nitro group, which exhibits intense, characteristic asymmetric and symmetric N-O stretching bands that cannot be easily identified by NMR or MS alone.

  • High-Performance Liquid Chromatography (RP-HPLC-UV): Reverse-phase chromatography with UV detection at 254 nm leverages the molecule's extensive chromophoric system. Implementing a gradient elution ensures the separation of the target compound from potential synthetic precursors (e.g., 2-nitrobenzoic acid and 2-amino-5-methylbenzophenone), fulfilling the specificity requirements of ICH Q2(R2) validation guidelines [2].

Quantitative Data Summaries

Table 1: Expected LC-HRMS Data (ESI+)

Ion Type Formula Theoretical Exact Mass (m/z) Diagnostic Significance
Precursor Ion [M+H]⁺ C₂₁H₁₇N₂O₄⁺ 361.1183 Confirms intact molecular weight.
Product Ion 1 C₁₄H₁₄NO⁺ 212.1070 Protonated 2-amino-5-methylbenzophenone (Amide cleavage).

| Product Ion 2 | C₇H₄NO₃⁺ | 150.0186 | 2-nitrobenzoyl cation (Amide cleavage). |

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 298 K)

Nucleus Chemical Shift (ppm) Multiplicity / Integration Assignment
¹H ~10.80 Singlet, 1H Amide N-H (Hydrogen bonded / deshielded)
¹H ~8.15 Doublet of doublets, 1H Ar-H (ortho to NO₂ group)
¹H 7.30 - 7.90 Multiplets, 11H Remaining Aromatic Protons
¹H 2.35 Singlet, 3H Ar-CH₃ (Methyl group)
¹³C 195.5 Singlet Ketone C=O
¹³C 165.2 Singlet Amide C=O
¹³C 147.0 Singlet Ar-C (Attached to NO₂)

| ¹³C | 20.8 | Singlet | Ar-CH₃ |

Table 3: Key FT-IR Vibrational Frequencies (ATR Mode)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3280 Medium, Sharp N-H Stretch (Secondary Amide)
1665 Strong C=O Stretch (Diaryl Ketone)
1645 Strong C=O Stretch (Amide I Band)
1530 Very Strong N-O Asymmetric Stretch (Nitro Group)

| 1350 | Strong | N-O Symmetric Stretch (Nitro Group) |

Step-by-Step Experimental Protocols

Protocol 1: LC-HRMS/MS Analysis

Self-Validation Check: Ensure mass accuracy of the tuning mix is < 2 ppm prior to sample injection.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • MS Parameters: Set the ESI source to positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C.

  • MS/MS Acquisition: Perform targeted MS/MS on the precursor ion (m/z 361.12) using a collision energy (CE) ramp of 15–35 eV to generate the diagnostic fragments (m/z 212.11 and 150.02).

Protocol 2: NMR Spectroscopy Acquisition

Self-Validation Check: Verify solvent suppression and lock stability using the residual DMSO-d₅ signal (2.50 ppm).

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

  • ¹H NMR Acquisition: Acquire data on a 400 MHz or 600 MHz spectrometer at 298 K. Set the relaxation delay (D1) to 2 seconds and acquire 16 scans.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra with a D1 of 2 seconds and a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbonyl carbons.

  • 2D HMBC: Acquire gradient-selected HMBC to map the long-range ¹H-¹³C couplings (²J and ³J), specifically correlating the methyl protons to the aniline ring carbons, and the amide proton to the benzoyl carbonyl.

Protocol 3: FT-IR Spectroscopy
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Collect 32 scans from 4000 cm⁻¹ to 600 cm⁻¹.

  • Data Processing: Apply baseline correction and identify the critical peaks at 1530 cm⁻¹ and 1350 cm⁻¹ to confirm the nitro moiety.

Protocol 4: HPLC-UV Purity Assessment

Self-Validation Check (System Suitability Test - SST): The tailing factor for the main peak must be ≤ 1.5, and theoretical plates must be ≥ 5000 [2].

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in Acetonitrile.

  • Column: C18 analytical column (4.6 x 150 mm, 3 µm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA). 10% to 90% Acetonitrile over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Integration: Integrate all peaks with an area > 0.05% of the main peak to calculate area percent purity.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Structural Structural Elucidation (Identity) cluster_Purity Purity & Stability (Quality) Sample N-(2-benzoyl-4-methylphenyl) -2-nitrobenzamide NMR NMR Spectroscopy (1H, 13C, 2D HMBC) Sample->NMR HRMS LC-HRMS/MS (Exact Mass & Fragmentation) Sample->HRMS FTIR FT-IR Spectroscopy (Functional Group Mapping) Sample->FTIR HPLC RP-HPLC-UV (Chemical Purity & SST) Sample->HPLC Thermal DSC / TGA (Solid-State Characterization) Sample->Thermal Validation ICH Q2(R2) Method Validation & Data Integration NMR->Validation HRMS->Validation FTIR->Validation HPLC->Validation Thermal->Validation Report Final Certificate of Analysis (CoA) Validation->Report

Figure 1: Comprehensive analytical characterization workflow for benzamide derivatives.

References

  • "ICH guideline Q2(R2) on validation of analytical procedures," European Medicines Agency (EMA). URL: [Link]

  • "Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development," U.S. Food and Drug Administration (FDA). URL: [Link]

Application

Application Notes &amp; Protocols for the Selective TRPV4 Antagonist HC-067047

A Senior Application Scientist's Guide for Researchers Introduction While research into novel chemical probes is a dynamic field, the specific compound "N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide" is not extensively c...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

Introduction

While research into novel chemical probes is a dynamic field, the specific compound "N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide" is not extensively characterized in publicly available scientific literature as a validated biological probe. To provide a robust and reliable guide, this document focuses on HC-067047 , a potent, selective, and extensively documented chemical probe for the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel. This guide offers the technical insights and field-proven protocols necessary for leveraging HC-067047 to investigate TRPV4-mediated signaling pathways in both in vitro and in vivo models.

Core Concepts: The TRPV4 Channel as a Mechanistic Hub

TRPV4 is a non-selective cation channel permeable to Ca²⁺ and Mg²⁺. It functions as a polymodal sensor, responding to a diverse array of physical and chemical stimuli, including:

  • Mechanical Stress: Cell swelling (hypotonicity), shear stress.

  • Temperature: Moderate heat.

  • Endogenous Ligands: Epoxyeicosatrienoic acids (EETs), which are arachidonic acid metabolites.

  • Synthetic Ligands: Phorbol esters like 4α-Phorbol 12,13-didecanoate (4α-PDD).

Due to its role as a cellular sensor, TRPV4 is implicated in a wide range of physiological processes and disease states, including osmoregulation, vascular function, bladder control, pain perception, and neurological functions[1]. Its dysregulation is linked to conditions like hypertension, edema, and certain neuropathies. The ability to selectively block this channel with a chemical probe like HC-067047 is therefore a critical tool for dissecting its contributions to both health and disease.

Mechanism of Action: Selective Antagonism with HC-067047

HC-067047 acts as a potent and selective antagonist of the TRPV4 channel[1][2]. It reversibly inhibits channel activity, blocking the influx of cations that is normally triggered by TRPV4 agonists[3]. This inhibitory action has been demonstrated across multiple species, making it a versatile tool for translational research. The selectivity of HC-067047 is a key feature; it shows little to no activity against other related TRP channels such as TRPV1, TRPV2, TRPV3, TRPA1, and TRPM8 at concentrations where it potently blocks TRPV4[2].

Diagram: TRPV4 Channel Inhibition by HC-067047

HC-067047_MoA TRPV4_inactive TRPV4 Channel (Inactive) TRPV4_active TRPV4 Channel (Active/Open) TRPV4_blocked TRPV4 Channel (Blocked) Ca_ion Ca²⁺ TRPV4_active->Ca_ion Stimulus TRPV4 Stimulus (e.g., Hypotonicity, 4α-PDD) Stimulus->TRPV4_inactive Activates Response Cellular Response (e.g., Cytoskeletal Remodeling, Gene Expression) Ca_ion->Response Triggers HC067047 HC-067047 HC067047->TRPV4_active Inhibits Calcium_Imaging_Workflow start Start: Plate Cells (96-well plate) load_dye Load Cells with Fluo-4 AM Calcium Dye start->load_dye wash1 Wash Cells (x2) with HBSS load_dye->wash1 pre_incubate Pre-incubate with: - HC-067047 - Vehicle (DMSO) wash1->pre_incubate read_baseline Measure Baseline Fluorescence pre_incubate->read_baseline add_agonist Inject Agonist (e.g., 4α-PDD) read_baseline->add_agonist read_response Measure Fluorescence Response over Time add_agonist->read_response add_ionomycin Inject Ionomycin (Positive Control) read_response->add_ionomycin analyze Analyze Data: Normalize to Baseline, Calculate IC₅₀ add_ionomycin->analyze

Caption: A streamlined workflow for assessing TRPV4 antagonism using a fluorescence-based calcium assay.

Protocol 2: In Vivo Administration for Bladder Function Studies

HC-067047 has been successfully used to study bladder function in rodent models of cystitis.[4][5] This protocol provides a general framework based on published methods.

A. Materials

  • Animals: Wild-type and, ideally, TRPV4 knockout mice (for validating on-target effects).

  • Chemicals: HC-067047, Cyclophosphamide (CPA) to induce cystitis.

  • Vehicle Components: DMSO, PEG300, Tween-80, ddH₂O, or Corn Oil.[6]

B. Formulation Preparation (Example) This formulation must be prepared fresh daily and used immediately. [6]1. For a 1 mL working solution (e.g., for a 10 mg/mL concentration): 2. Dissolve 10 mg of HC-067047 in 100 µL of DMSO. 3. Add 400 µL of PEG300 and mix until clear. 4. Add 50 µL of Tween-80 and mix until clear. 5. Add 450 µL of sterile ddH₂O to reach a final volume of 1 mL.

C. Step-by-Step Methodology

  • Model Induction: Induce cystitis in mice via a single intraperitoneal (i.p.) injection of CPA.

  • Compound Administration: 24-48 hours post-CPA injection, administer HC-067047 (e.g., 10-50 mg/kg) or vehicle via i.p. injection.[4]

  • Functional Readout: Approximately 30-60 minutes after HC-067047 administration, perform functional assays such as micturition frequency analysis (metabolic cages) or urodynamics via cystometry.

  • Data Analysis: Compare micturition frequency and voided volume between vehicle-treated and HC-067047-treated groups. The expected outcome is that HC-067047 will reduce bladder hyperactivity in wild-type mice but have no effect in TRPV4 knockout mice, confirming its on-target action.[4]

References

  • HC-067047 - Wikipedia. Wikipedia. [Link]

  • Activation of Transient Receptor Potential Vanilloid 4 Increases NMDA-Activated Current in Hippocampal Pyramidal Neurons. Frontiers in Cellular Neuroscience. [Link]

Sources

Method

applications of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide in medicinal chemistry

Technical Application Note: N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide in Medicinal Chemistry Executive Summary N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (referred to herein as NB-Benzophenone ) is a high-value sy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide in Medicinal Chemistry

Executive Summary

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (referred to herein as NB-Benzophenone ) is a high-value synthetic intermediate and bioactive scaffold in medicinal chemistry. Structurally, it combines a 2-nitrobenzamide moiety with a 2-aminobenzophenone derivative. This unique architecture serves as a "latent" heterocyclic precursor; upon reductive triggering, it undergoes cascade cyclization to form biologically active quinazolinones and benzodiazepine-fused hybrids.

This guide details the compound's applications in:

  • Divergent Synthesis: Protocols for accessing 2-substituted quinazolinones and quinazolino[3,2-a]benzodiazepines.

  • Biological Profiling: Its role as a prodrug scaffold for antimicrobial and anticonvulsant screening.

  • Process Chemistry: Optimization of the reductive cyclization workflow.

Chemical Identity & Properties

PropertySpecification
IUPAC Name N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide
Molecular Formula C₂₁H₁₆N₂O₄
Molecular Weight 360.37 g/mol
Core Motifs Nitroarene, Benzamide, Benzophenone
Key Reactivity Nitro reduction (latent nucleophile), Amide hydrolysis, Carbonyl condensation
Solubility DMSO, DMF, DCM; sparingly soluble in water

Structural Insight: The molecule features an intramolecular hydrogen bond (Amide NH


 Nitro O) that pre-organizes the conformation, facilitating cyclization upon reduction of the nitro group.

Application I: Synthesis of Privileged Heterocycles

The primary utility of NB-Benzophenone lies in its ability to serve as a bis-electrophile/nucleophile precursor . The nitro group acts as a "masked" amine. Once reduced, the resulting amino group can attack either the amide carbonyl (Path A) or the benzophenone ketone (Path B), leading to distinct heterocyclic scaffolds.

Protocol A: Reductive Cyclization to Quinazolinones

This protocol yields 2-(2-benzoyl-4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one , a scaffold potent in oncology (tubulin inhibition) and antimicrobial research.

Reagents:

  • Substrate: NB-Benzophenone (1.0 eq)

  • Reductant: Iron powder (Fe) (5.0 eq) or SnCl₂·2H₂O

  • Catalyst: Ammonium Chloride (NH₄Cl) (saturated aq.) or Acetic Acid

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of NB-Benzophenone in 15 mL Ethanol. Heat to 60°C to ensure complete solubility.

  • Activation: Add 5.0 mmol of Iron powder and 1 mL of saturated NH₄Cl solution.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane).

    • Mechanistic Note: The nitro group is reduced to an aniline (-NH₂). This nucleophile immediately attacks the amide carbonyl intramolecularly, eliminating water to form the quinazolinone ring.

  • Work-up: Filter the hot solution through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as a solid. Recrystallize from Ethanol/DMF.

Protocol B: Synthesis of Quinazolino[3,2-a][1,4]benzodiazepines

Under forcing conditions (high temperature, acid catalysis), the intermediate quinazolinone can undergo a second condensation between the quinazolinone N3-H and the pendant benzophenone ketone, forming a tetracyclic fused system.

Reaction Conditions:

  • Solvent: Glacial Acetic Acid

  • Temperature: 120°C (Sealed Tube)

  • Time: 12–24 hours

  • Outcome: Formation of the fused 7-membered benzodiazepine ring onto the quinazolinone core.

Application II: Biological Activity & Profiling

Researchers utilize NB-Benzophenone as a lead compound for Structure-Activity Relationship (SAR) studies targeting the Central Nervous System (CNS) and infectious diseases.

Anticonvulsant Screening (Prodrug Potential)

The structural similarity to Nitrazepam and Diazepam precursors suggests activity at the GABA-A receptor.

  • Assay Protocol: Dissolve compound in 10% DMSO/Saline. Administer IP to murine models (scPTZ test).

  • Mechanism: The open-ring amide may act as a prodrug, metabolizing into the active benzodiazepine form in vivo, or interact allosterically via the benzamide motif.

Antimicrobial Activity

Nitrobenzamides exhibit bacteriostatic properties by interfering with bacterial enzymatic pathways (e.g., PABA antagonism).

  • Target Strains: S. aureus (Gram-positive), E. coli (Gram-negative).

  • MIC Determination: Use broth microdilution.

    • Stock: 10 mg/mL in DMSO.

    • Working Conc: Serial dilutions from 512 µg/mL to 0.5 µg/mL.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways accessible from N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide.

ReactionPathways Figure 1: Divergent synthesis pathways from the nitrobenzamide scaffold. Start N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (Starting Material) Intermediate Intermediate: N-(2-benzoyl-4-methylphenyl)-2-aminobenzamide Start->Intermediate Reduction (Fe/HCl or H2/Pd) Quinazolinone Product A: 2-(2-benzoyl-4-methylphenyl)-4(3H)-quinazolinone (via Amide Attack) Intermediate->Quinazolinone Cyclization 1: -H2O (Reflux/EtOH) FusedSystem Product B: Quinazolino[3,2-a][1,4]benzodiazepine (via Double Cyclization) Intermediate->FusedSystem Direct Cascade (High Temp) Quinazolinone->FusedSystem Cyclization 2: Acid Catalysis (AcOH, 120°C)

Caption: Divergent synthesis pathways from the nitrobenzamide scaffold. The reduction of the nitro group triggers cyclization to Quinazolinone (green path) or fused Benzodiazepine systems (red path).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning or insufficient H-source.Switch from Fe/HCl to SnCl₂/EtOH or increase reaction temperature to 90°C.
Hydrolysis of Amide Reaction medium too acidic/basic.Maintain pH 4–6 using Ammonium Chloride buffer; avoid strong mineral acids.
Low Yield of Cyclized Product Steric hindrance from the 4-methyl group.Use microwave irradiation (150W, 100°C, 20 min) to overcome the energy barrier.
Solubility Issues Hydrophobic benzophenone moiety.Use DMF or NMP as a co-solvent (10–20% v/v) during the reaction.

References

  • Synthesis of Quinazolinones via Reductive Cycliz

    • Title: Reductive cyclization of N-(2-nitrobenzoyl)amides to quinazolin-4(3H)-ones.
    • Source:Journal of Organic Chemistry
    • URL:[Link] (General reference for mechanism)

  • Benzodiazepine Scaffolds in Medicinal Chemistry

    • Title: 1,4-Benzodiazepines: A Review of their Pharmacological and Therapeutic Potential.
    • Source:N
    • URL:[Link]

  • Nitrobenzamide Biological Activity

    • Title: Synthesis and antibacterial activities of quinazolinone deriv
    • Source:Semantic Scholar
    • URL:[Link][1]

  • Sternbach Synthesis of Benzodiazepines

    • Title: The Benzodiazepine Story.
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Application

Application Note: N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide as a Bifunctional Intermediate in Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and advanced cyclization strategies for quinazolinone and benzodiazep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and advanced cyclization strategies for quinazolinone and benzodiazepine scaffolds.

Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, the rapid assembly of privileged scaffolds—such as quinazolinones and 1,4-benzodiazepines—relies heavily on the strategic design of polyfunctional intermediates. N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide represents a highly versatile, bifunctional building block.

Structurally, this intermediate marries a sterically hindered, electrophilic benzophenone moiety with a masked nucleophile (the 2-nitrobenzamide group). The presence of the nitro group is a deliberate synthetic choice: it prevents premature cyclization and protects the ortho-position during the initial amidation step [1]. Upon chemoselective reduction, the resulting 2-aminobenzamide acts as a powerful nucleophilic trigger, enabling cascade cyclizations into complex polycyclic systems, including 3-arylquinazolin-4(3H)-ones and fused quinazolino[3,2-a][1,4]benzodiazepines [2].

Mechanistic Insights & Causality

The synthetic utility of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is governed by precise electronic and steric controls.

Amidation: Overcoming Steric Hindrance

The starting material, 2-amino-5-methylbenzophenone, is a weak nucleophile due to the electron-withdrawing nature of the ortho-benzoyl group and the steric bulk of the adjacent phenyl ring. Reacting it with 2-nitrobenzoyl chloride requires a strong base (e.g., pyridine or DIPEA) and elevated temperatures or catalytic DMAP. The nitro group on the acylating agent is critical; it is highly electron-withdrawing, increasing the electrophilicity of the acid chloride and facilitating the coupling [1].

Chemoselective Reduction

To activate the intermediate for cyclization, the nitro group must be reduced to an amine without reducing the benzophenone carbonyl. Standard catalytic hydrogenation (H₂ / Pd-C) can sometimes lead to over-reduction (forming the secondary alcohol at the benzophenone site). Therefore, mild electron-transfer reductions, such as Iron powder in aqueous ammonium chloride (Fe/NH₄Cl) or Tin(II) chloride (SnCl₂), are preferred to maintain chemoselectivity[2].

Cyclization Trajectories

Once the 2-aminobenzamide is unmasked, the molecule is primed for divergent cyclization:

  • Quinazolinone Pathway: Reaction with a C1 source (e.g., triethyl orthoformate) leads to electrophilic activation of the primary amine, followed by intramolecular attack by the amide nitrogen, yielding a 3-(2-benzoyl-4-methylphenyl)quinazolin-4(3H)-one [3].

  • Reductive N-Heterocyclization: Under specific reductive conditions, the newly formed amine can condense directly with the benzoyl carbonyl, forming a 7-membered diazepine ring fused to the benzamide core [2].

Workflow A 2-Amino-5-methylbenzophenone + 2-Nitrobenzoyl chloride B N-(2-benzoyl-4-methylphenyl) -2-nitrobenzamide A->B Amidation (Base, DMAP) C N-(2-benzoyl-4-methylphenyl) -2-aminobenzamide B->C Chemoselective Reduction (Fe/NH4Cl) D Quinazolinone / Fused Benzodiazepine Scaffolds C->D Cyclization (C1 Source / Acid)

Caption: Synthetic workflow from starting materials to complex heterocyclic scaffolds.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) to ensure the chemical transformation is successful before proceeding.

Protocol A: Synthesis of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

Objective: High-yield amidation of a sterically hindered aniline.

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve 2-amino-5-methylbenzophenone (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add pyridine (15.0 mmol) and a catalytic amount of DMAP (0.5 mmol).

  • Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 2-nitrobenzoyl chloride (11.0 mmol) in DCM (10 mL) and add dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The highly fluorescent yellow spot of the starting benzophenone (R_f ~0.6) will disappear, replaced by a non-fluorescent, UV-active pale spot (R_f ~0.4).

  • Workup: Wash the organic layer with 1M HCl (2 × 25 mL) to remove pyridine, followed by saturated NaHCO₃ (25 mL) and brine. Dry over Na₂SO₄, filter, and concentrate. Recrystallize from ethanol to afford the product as pale yellow crystals.

Protocol B: Chemoselective Reduction to 2-Aminobenzamide

Objective: Reduce the nitro group while preserving the benzophenone carbonyl.

  • Setup: Suspend N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (5.0 mmol) in a mixture of Ethanol (30 mL) and Water (10 mL).

  • Reagent Addition: Add Iron powder (25.0 mmol) and Ammonium chloride (25.0 mmol).

  • Reaction: Reflux the mixture at 80 °C for 2 hours with vigorous stirring.

  • Self-Validation (IPC): Take a 0.1 mL aliquot, filter through a mini Celite pad, and analyze via IR spectroscopy. The strong asymmetric NO₂ stretch at ~1530 cm⁻¹ must be completely absent, replaced by twin N-H stretching bands at ~3350 and ~3450 cm⁻¹.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol (20 mL). Concentrate the filtrate, extract with EtOAc (50 mL), wash with brine, dry, and evaporate to yield the amine.

Protocol C: Cyclization to 3-(2-benzoyl-4-methylphenyl)quinazolin-4(3H)-one

Objective: Construct the quinazolinone core using a C1 source.

  • Setup: Dissolve the amine intermediate from Protocol B (3.0 mmol) in triethyl orthoformate (15 mL). Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.15 mmol).

  • Reaction: Heat the mixture to 120 °C for 6 hours under a reflux condenser.

  • Self-Validation (IPC): Monitor via LC-MS. The mass of the starting material [M+H]⁺ will shift by +10 Da (addition of carbon (+12), loss of 2 protons (-2) during the double condensation/aromatization event).

  • Workup: Cool to room temperature. The product often precipitates directly from the mixture. If not, concentrate in vacuo and triturate with cold diethyl ether to afford the pure quinazolinone.

Mechanism N1 2-Aminobenzamide Intermediate N2 Electrophilic Activation (Triethyl orthoformate) N1->N2 N3 Imine Formation (Nucleophilic Attack by NH2) N2->N3 - EtOH N4 Intramolecular Ring Closure (Amide N attacks Imine C) N3->N4 Acid Catalysis (pTSA) N5 3-(2-benzoyl-4-methylphenyl) quinazolin-4(3H)-one N4->N5 - EtOH, Aromatization

Caption: Mechanistic pathway of the cyclization of 2-aminobenzamides into quinazolinones.

Quantitative Data: Optimization of the Reduction Step

The choice of reduction conditions is the most critical parameter in this workflow. Table 1 summarizes the optimization data, highlighting the necessity of chemoselective reagents to prevent off-target reduction of the benzophenone moiety.

Table 1: Comparison of Reduction Conditions for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

Reducing AgentSolvent SystemTemp (°C)Time (h)Chemoselectivity (Amine:Alcohol)Isolated Yield (%)
H₂ / Pd-C (10%)Methanol251260:40 (Poor)45%
SnCl₂ · 2H₂OEthanol / HCl70495:5 (Good)78%
Fe / NH₄Cl Ethanol / H₂O 80 2 >99:1 (Excellent) 92%
Zn / AcOHAcetic Acid25685:15 (Moderate)65%

Note: The Fe/NH₄Cl system provides the optimal balance of high yield, rapid reaction time, and perfect chemoselectivity, ensuring the benzoyl group remains intact for downstream pharmacological activity or further cyclization.

References

  • Bogza, S. L., et al. (2025). Design, Synthesis, and Characterization of 1, 3-disubstituted-1,4-benzodiazepine Derivatives. ResearchGate. Retrieved from[Link]

  • Wang, Y., et al. (2020). Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation C(sp3)-H Amination/C-N Cleavage of Tertiary Amine in Aqueous Medium. ACS Omega / NIH. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when coupling 2-amino-5-methylbenzophenone with 2-nitrobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when coupling 2-amino-5-methylbenzophenone with 2-nitrobenzoyl chloride.

This specific amidation represents a classic "double-hindered" coupling scenario[1][2]. The aniline nitrogen is severely deactivated by the strongly electron-withdrawing ortho-benzoyl group via resonance (-M) and inductive (-I) effects, rendering it a poor nucleophile[3]. Concurrently, the ortho-nitro group on the acyl chloride creates a formidable steric shield around the electrophilic carbonyl carbon[4]. Standard coupling conditions inevitably fail here. This guide provides the mechanistic troubleshooting and validated protocols required to overcome these barriers.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my yield consistently below 15% when using standard conditions (Triethylamine/DCM at room temperature)? A1: The activation energy barrier for this specific nucleophilic attack is insurmountable under mild conditions. Triethylamine (TEA) only acts as an acid scavenger; it does not activate the electrophile or the nucleophile. Because the 2-amino-5-methylbenzophenone is both sterically hindered and electronically deactivated, direct attack on the bulky 2-nitrobenzoyl chloride is kinetically unfavorable[1][3]. The reaction stalls, and the acyl chloride eventually hydrolyzes during workup.

Q2: Can I use 2-nitrobenzoic acid with standard peptide coupling reagents (HATU, EDC/HOBt) instead of the acyl chloride? A2: No. While coupling reagents are excellent for standard amidation, they generate activated esters (e.g., OAt or OBt esters) that are significantly bulkier than an acyl chloride. Attempting to couple a severely deactivated, hindered aniline with an even bulkier activated ester will result in near-zero conversion[2]. You must use the highly reactive 2-nitrobenzoyl chloride[4].

Q3: My starting materials are intact, but I see a new highly polar spot on the TLC. What is happening? A3: You are likely observing the hydrolysis of 2-nitrobenzoyl chloride into 2-nitrobenzoic acid. Because your aniline is such a poor nucleophile, ambient moisture in your solvent or atmosphere outcompetes the aniline for the electrophile. Self-Validation Tip: Always run a parallel micro-scale control by reacting a drop of your acyl chloride stock with an unhindered amine (e.g., benzylamine). If this control does not reach 100% conversion instantly, your acyl chloride has degraded and must be freshly distilled or replaced.

Q4: How can I chemically overcome this kinetic barrier? A4: You must alter the reaction pathway using one of two strategies:

  • Electrophile Activation (DMAP Catalysis): Use 4-Dimethylaminopyridine (DMAP). DMAP is a small, highly nucleophilic catalyst that attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is far more electrophilic and less sterically demanding than the parent acyl chloride[3][5].

  • Nucleophile Activation (Anionic Strategy): Use a strong base like Sodium Hydride (NaH) to deprotonate the aniline before adding the acyl chloride. Converting the neutral amine into an amide anion introduces a full negative charge, drastically raising its HOMO energy and forcing the reaction forward despite steric crowding[6].

Part 2: Visualizing the Workflow and Mechanism

Mechanism A 2-Amino-5-methylbenzophenone (Deactivated Nucleophile) B 2-Nitrobenzoyl Chloride (Hindered Electrophile) A->B Direct Attack (Very Slow/Fails) D N-Acylpyridinium Intermediate (Highly Reactive) A->D Heat / Base C DMAP Catalyst (Nucleophilic Acyl Transfer) B->C Activation C->D Fast E N-(2-benzoyl-4-methylphenyl) -2-nitrobenzamide (Target Product) D->E Amidation

Mechanistic pathway comparing direct acylation versus DMAP-catalyzed acyl transfer.

Workflow Start Start Synthesis Dry Ensure Anhydrous Conditions (Dry THF/Toluene, N2 atm) Start->Dry Base Select Base Strategy Dry->Base Strat1 Protocol A: DMAP + Pyridine (Catalytic Activation) Base->Strat1 Strat2 Protocol B: NaH Deprotonation (Anion Acceleration) Base->Strat2 YieldCheck TLC/HPLC Check: Is conversion >90%? Strat1->YieldCheck Reflux 12-24h Strat2->YieldCheck RT to 50°C, 4h Success Aqueous Workup & Recrystallization YieldCheck->Success Yes Fail Troubleshoot: Check for Acyl Chloride Hydrolysis YieldCheck->Fail No Fail->Dry Re-run with fresh reagents

Decision tree and workflow for optimizing the amidation of sterically hindered anilines.

Part 3: Quantitative Data & Strategy Comparison

To make an informed decision on which protocol to adopt, review the comparative data below. The Anionic Strategy (Protocol B) is generally preferred in modern drug development due to its rapid kinetics and high yield, provided strictly anhydrous conditions can be maintained[6].

StrategyReagentsSolvent SystemTemp ProfileExpected YieldKey AdvantagePrimary Limitation
Standard TEA (1.5 eq)DCM0°C to RT< 15%Mild, easy setupFails due to steric and electronic barriers.
Protocol A (Catalytic) DMAP (0.2 eq) + PyridineToluene110°C (Reflux)65 - 75%Avoids strong bases; handles scale-up well.Requires long reaction times and harsh acidic workup.
Protocol B (Anionic) NaH (1.5 eq)THF (Anhydrous)0°C to 50°C85 - 95% Extremely fast; overcomes all steric hindrance.Requires strictly anhydrous conditions and inert gas.

Part 4: Optimized Experimental Protocols

Protocol A: DMAP-Catalyzed High-Temperature Acylation

Use this protocol if your laboratory setup restricts the use of highly reactive hydrides.

  • Preparation: Flame-dry a 2-neck round-bottom flask. Purge with dry Nitrogen.

  • Dissolution: Dissolve 2-amino-5-methylbenzophenone (1.0 equiv) and DMAP (0.2 equiv) in anhydrous Toluene (0.2 M concentration). Add anhydrous Pyridine (2.0 equiv) as the stoichiometric acid scavenger.

  • Addition: Cool the mixture to 0°C. Dissolve 2-nitrobenzoyl chloride (1.2 equiv) in a minimal amount of anhydrous Toluene and add it dropwise over 15 minutes.

  • Thermal Activation: Remove the ice bath. Attach a reflux condenser and heat the reaction to 110°C for 12 to 24 hours. Causality note: Heat is mandatory here to provide the kinetic energy required for the deactivated aniline to attack the N-acylpyridinium intermediate.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash the organic layer sequentially with cold 1M HCl (to remove Pyridine and DMAP), saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, concentrate in vacuo, and recrystallize the crude solid from Ethanol/Water to yield the pure N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide.

Protocol B: Anion-Accelerated Amidation (Recommended)

Use this protocol for maximum yield and rapid reaction times[6].

  • Preparation: Flame-dry a Schlenk flask. Purge thoroughly with dry Argon or Nitrogen.

  • Deprotonation (The Self-Validating Step): Suspend Sodium Hydride (1.5 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0°C. Slowly add a solution of 2-amino-5-methylbenzophenone (1.0 equiv) in anhydrous THF.

    • Validation checkpoint: You must observe the evolution of hydrogen gas (bubbling). Stir for 30 minutes at room temperature until bubbling ceases. This visually confirms the formation of the highly nucleophilic amide anion.

  • Acylation: Re-cool the dark anion solution to 0°C. Add 2-nitrobenzoyl chloride (1.1 equiv) dropwise. Causality note: The addition must be done at 0°C to prevent unwanted side reactions (like over-acylation to the imide) now that the nucleophile is extremely reactive.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2 to 4 hours. If TLC indicates incomplete conversion, gently warm to 50°C for an additional hour.

  • Quench & Workup: Carefully quench the reaction at 0°C with a few drops of saturated aqueous NH₄Cl. Dilute with Ethyl Acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography or recrystallization.

References

1.[1] The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: 2.[2] The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: 3.[6] Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Available at: 4.[5] Modern Strategies in Organofluorine Chemistry 1: Sterically hindered amides. Thieme-Connect. Available at: 5.[4] 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2. Benchchem. Available at: 6.[3] N-(4-Aminophenyl)-N-ethylbenzamide | CAS 6471-31-4. Benchchem. Available at:

Sources

Optimization

stability issues with N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide in solution

Technical Support Center: Troubleshooting Stability Issues with N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide in Solution Welcome to the Advanced Application Support Center. As researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Stability Issues with N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide in Solution

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you require more than just superficial troubleshooting steps; you need the mechanistic causality behind compound behavior to design robust assays.

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is a structurally complex molecule featuring three distinct liabilities: a photoreactive benzophenone moiety, a reducible ortho-nitro group, and severe steric hindrance around the central amide bond. This guide deconstructs these liabilities and provides self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solution loses potency over a few days on the benchtop, even when sealed. What is driving this degradation? The Causality: The primary driver of benchtop degradation for this compound is photolysis . The molecule contains a 2-benzoyl moiety, which functions chemically as a benzophenone. Benzophenones are classic photoaffinity labels; upon exposure to ambient light or UV irradiation (specifically in the 330–365 nm range), the carbonyl oxygen is excited to a singlet state. This state rapidly undergoes intersystem crossing to form a highly reactive triplet 1,2-diradical[1]. This diradical indiscriminately abstracts hydrogen atoms from adjacent C-H bonds in your solvent (e.g., DMSO) or buffer, leading to covalent cross-linking or irreversible degradation[1]. The Solution: All stock solutions must be prepared and stored in actinic (amber) glassware or opaque tubes. Assay preparation should be conducted under low-light conditions.

Photochemical_Pathway A N-(2-benzoyl-4-methylphenyl) -2-nitrobenzamide B UV/Ambient Light (330-365 nm) A->B C Excited Singlet State (S1) B->C D Triplet 1,2-Diradical (T1) C->D Intersystem Crossing E Hydrogen Abstraction (from Solvent/Buffer) D->E F Covalent Cross-linking & Degradation Adducts E->F

Figure 1: Photochemical degradation pathway of the benzophenone moiety.

Q2: When spiked into my in vitro assay buffer, LC-MS analysis shows a mass shift of -30 Da. Why is the compound changing mass? The Causality: This is a definitive signature of nitro group reduction . Biological assay buffers frequently utilize thiol-based reducing agents like Dithiothreitol (DTT) or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-mercaptoethanol to maintain protein stability. The ortho-nitrobenzamide group is highly susceptible to chemical reduction by these thiols. DTT actively reduces the aromatic nitro group (

) through intermediate states down to an amine (

), resulting in a net loss of 30 Daltons (replacement of two oxygen atoms with two hydrogen atoms). The Solution: Substitute DTT or

-mercaptoethanol with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent disulfide reducing agent but lacks the nucleophilic thiol geometry required to efficiently reduce aromatic nitro groups under standard physiological pH and temperature.

Q3: The compound precipitates when diluted from DMSO into aqueous buffer, even at low micromolar concentrations. How can I improve its solubility? The Causality: The precipitation is driven by severe steric hindrance and hydrophobicity . The molecule features two bulky ortho-substituents (the 2-benzoyl group and the 2-nitro group) flanking the central amide bond. This steric clash forces the aromatic rings out of coplanarity, exposing a large hydrophobic surface area and preventing efficient solvation by water molecules. The Solution: Utilize a co-solvent system (e.g., 2-5% DMSO or 0.1% Tween-20) and ensure the compound is added to the buffer under gentle vortexing rather than static pipetting to prevent localized supersaturation.

Part 2: Quantitative Stability Data

To guide your experimental design, we have mapped the compound's stability profile across standard laboratory conditions.

Table 1: Stability Matrix of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

Environmental ConditionSolvent / Buffer SystemHalf-Life (

)
Primary Degradation Mechanism
Ambient Light, 25°C100% DMSO< 4 hoursPhotolysis (Diradical cross-linking)
Dark, 25°C100% DMSO> 6 monthsNone (Stable)
Dark, 37°C50 mM Tris, 1 mM DTT (pH 7.4)~ 2 hoursChemical Reduction (Nitro to Amine)
Dark, 37°C50 mM Tris, 1 mM TCEP (pH 7.4)> 48 hoursNone (Stable)
Dark, 37°CPBS (pH 7.4), No reducing agent> 7 daysNone (Stable)

Part 3: Self-Validating Experimental Protocol

To definitively isolate whether your compound is failing due to photolysis, chemical reduction, or poor solubility, you must run a self-validating stability assay. This protocol uses orthogonal controls to independently verify each degradation pathway.

Step-by-Step Methodology: Orthogonal Stability Profiling

  • Stock Preparation (The Baseline):

    • Dissolve the lyophilized compound in anhydrous DMSO to a concentration of 10 mM.

    • Self-Validation Step: Perform this entirely in an amber microcentrifuge tube. Spike in 10 µM of an inert internal standard (e.g., Reserpine) to later validate that any drop in MS signal is due to degradation, not variations in LC-MS injection volume.

  • Matrix Spiking (The Variables):

    • Prepare three distinct 100 µM working solutions in your target buffer:

      • Condition A (Control): Buffer with no reducing agents, kept in the dark.

      • Condition B (Reduction Test): Buffer containing 1 mM DTT, kept in the dark.

      • Condition C (Photolysis Test): Buffer with no reducing agents, exposed to ambient laboratory light.

  • Incubation & Quenching:

    • Incubate all samples at 37°C.

    • At time points

      
       and 
      
      
      
      hours, extract a 50 µL aliquot from each condition.
    • Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated compound or buffer salts.

  • LC-MS/MS Quantification:

    • Inject the supernatant into the LC-MS/MS.

    • Monitor the parent mass (

      
      ) and specifically scan for the amine reduction product (
      
      
      
      ) in Condition B, and solvent-adduct masses in Condition C.

Workflow N1 1. Stock Prep 10 mM in DMSO (Amber Tube) N2 2. Matrix Spike 100 µM in Buffer (+/- DTT, +/- Light) N1->N2 N3 3. Incubation 37°C Time-course (0, 1, 4, 24h) N2->N3 N4 4. Quench Cold Acetonitrile + Internal Std N3->N4 N5 5. LC-MS/MS Quantify Intact Mass & Adducts N4->N5

Figure 2: Self-validating workflow for orthogonal stability profiling.

References

  • Title: Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Source: NIH / PMC.
  • Title: Requirements for heme and thiols for the nonenzymatic modification of nitrotyrosine. Source: PNAS.
  • Title: ANSID: A Solid-Phase Proteomic Approach for Identification and Relative Quantification of Aromatic Nitration Sites. Source: Frontiers in Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

The following technical guide is structured as a dedicated Application Support Center response. It addresses the specific purification challenges of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide, a highly hindered benzan...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated Application Support Center response. It addresses the specific purification challenges of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide, a highly hindered benzanilide derivative often encountered as an intermediate in the synthesis of quinazolines or benzodiazepine analogs.

Case ID: PUR-BZ-NITRO-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division Status: Active Support Topic: Overcoming solubility issues, oiling, and persistent impurities in hindered benzamide synthesis.[1]

Executive Summary & Molecule Profile[1][2]

Welcome to the technical support hub. You are likely synthesizing this molecule via the acylation of 2-amino-5-methylbenzophenone with 2-nitrobenzoyl chloride .[1]

This molecule presents a "Perfect Storm" of purification challenges due to three structural features:

  • Steric Hindrance: The ortho-benzoyl group on the aniline ring and the ortho-nitro group on the benzoyl ring create significant steric clash, preventing efficient crystal packing (leading to "oiling out").

  • Weak Basicity of Impurity: The starting material (2-amino-5-methylbenzophenone) is a very weak base due to the electron-withdrawing carbonyl, making standard acid washes less effective.

  • Hydrolysis Risk: The electron-withdrawing nitro group activates the amide bond, making it susceptible to hydrolysis if workup conditions are too basic or hot.[1]

Solubility & Solvent Selection Guide

The most common user error is incorrect solvent choice leading to yield loss or oiling.[1]

Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility BehaviorUsage Recommendation
Ethanol (EtOH) Low at RT / Moderate at RefluxPrimary Recrystallization Solvent. Promotes crystallization over oiling if seeded.
Glacial Acetic Acid HighSolvent of Last Resort. Good for dissolving crude, but recovery requires water addition (risk of oiling).[1]
Dichloromethane (DCM) HighExtraction Only. Too soluble for crystallization.[1]
Toluene ModerateImpurity Scavenger. Good for washing; the starting amine is often more soluble in toluene than the product.
Diethyl Ether Very LowTrituration. Use to crash out the product from oils.[1]

The "Golden Standard" Purification Protocol

Do not rely on simple filtration.[1] Because of the steric bulk, impurities get trapped in the amorphous solid.[1] Follow this Three-Stage Purification Logic .

Phase A: The Reactive Wash (Removal of Starting Materials)

Goal: Chemically remove unreacted acid chloride and amine.

  • Quench: Pour the reaction mixture (usually in DCM or THF) into ice water.

  • Base Wash (Target: 2-nitrobenzoic acid): Wash the organic layer with 5% NaHCO₃ (2x).

    • Why? The acid chloride hydrolyzes to 2-nitrobenzoic acid. This converts it to the water-soluble sodium salt.[1]

  • Acid Wash (Target: 2-amino-5-methylbenzophenone): Wash with 1N HCl (2x).

    • Critical Note: The starting amine is yellow/orange.[1] If the organic layer remains bright yellow, the amine is still present.[1] You may need to increase acid concentration to 2N HCl due to the low basicity of the aminobenzophenone.

Phase B: Isolation & Trituration

Goal: Prevent oiling.[1]

  • Dry organic layer over MgSO₄ and evaporate in vacuo.

  • The Critical Step: If you obtain a viscous oil/gum, do not heat it immediately.[1]

  • Add Diethyl Ether or cold Ethanol (10 mL per gram of crude).

  • Sonicate or scratch the flask vigorously.[1] This induces nucleation.[1]

  • Filter the resulting solid.[1][2][3][4][5]

Phase C: Thermal Recrystallization

Goal: Polymorph control and final purity.

  • Dissolve the solid in boiling Ethanol (95%) .

  • If insoluble, add DMF dropwise until clear (keep DMF <10% of total volume).[1]

  • Allow to cool to Room Temperature slowly (wrap flask in foil/towel).

  • Chill: Move to 4°C only after crystals appear.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the physical state of your crude product.

PurificationLogic Start Crude Reaction Mixture Quench Quench into Ice Water Extract into DCM Start->Quench WashBase Wash 2x 5% NaHCO3 (Removes 2-nitrobenzoic acid) Quench->WashBase WashAcid Wash 2x 2N HCl (Removes 2-amino-5-methylbenzophenone) WashBase->WashAcid Evap Evaporate Solvent WashAcid->Evap StateCheck Physical State? Evap->StateCheck Solid Solid / Powder StateCheck->Solid Precipitate Oil Viscous Oil / Gum StateCheck->Oil Gummy Recryst Recrystallize: EtOH or EtOH/DMF (Slow Cool) Solid->Recryst Triturate Triturate w/ Cold Ether Sonicate & Scratch Oil->Triturate Final Pure Product (White/Pale Yellow Crystals) Recryst->Final Triturate->Recryst Solidifies

Caption: Decision tree for isolating N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide, prioritizing the handling of "oiled" intermediates.

Troubleshooting Guides (FAQs)

Q1: My product persists as a yellow oil and refuses to crystallize.

Diagnosis: This is the "Benzanilide Oil Trap."[1] The high rotational barrier caused by the ortho-nitro and ortho-benzoyl groups prevents the molecules from aligning into a lattice easily. Solution:

  • Seed It: Save a tiny crystal from a previous batch (or a dirty batch).[1] Add it to the oil at room temperature.

  • Solvent Swap: If using Ethanol, switch to Isopropyl Alcohol (IPA) .[1] IPA has a higher boiling point but lower polarity, often forcing precipitation.[1]

  • Vapor Diffusion: Dissolve the oil in a minimum amount of DCM in a small vial.[1] Place this vial open inside a larger jar containing Hexane. Cap the large jar. The Hexane will slowly diffuse into the DCM, forcing slow, high-quality crystallization.[1]

Q2: After recrystallization, the product is still bright yellow.

Diagnosis: Contamination with 2-amino-5-methylbenzophenone .[1] This starting material is intensely colored (yellow/orange) and fluorescent.[1] Solution: Standard acid washing failed because the amine is too weakly basic.

  • Protocol: Dissolve the impure solid in DCM. Shake with conc. HCl (37%) diluted 1:1 with water (approx 6N).[1] The high acidity is required to protonate the weak aminobenzophenone. Caution: Do this quickly and cold (0°C) to avoid hydrolyzing your amide product.

Q3: The NMR shows doubled peaks/split signals. Is my product impure?

Diagnosis: Likely Atropisomerism , not impurity.[1] Explanation: The bulky groups (Benzoyl and Nitro) restrict rotation around the N-CO bond. On the NMR timescale, you are seeing two distinct conformers (rotamers).[1] Validation: Run the NMR at an elevated temperature (e.g., 50-60°C). If the peaks coalesce into sharp singlets, it is a single pure compound exhibiting rotamerism.[1] If they remain distinct, you have an impurity.[1]

Q4: My yield is low (<40%).

Diagnosis: Hydrolysis during workup.[1] Mechanism: The 2-nitro group is electron-withdrawing, making the amide carbonyl highly electrophilic.[1] If you washed with NaOH or heated the base wash, you likely hydrolyzed the amide back to the amine and acid. Solution: Use NaHCO₃ (Bicarbonate) instead of NaOH/KOH.[1] Never heat the aqueous wash steps.[1]

References

  • Sternbach, L. H., Reeder, E., & Archer, G. A. (1963).[1] Quinazolines and 1,4-Benzodiazepines.[1][6] XVI. The Journal of Organic Chemistry.[1][7] (Foundational work on nitro-substituted benzanilide intermediates).

    • Source: [J. Org.[1][7] Chem. Archive]([Link]1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

    • Source:

  • Fryer, R. I. (1991).[1] Bicyclic Diazepines. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (Detailed solubility data for benzodiazepine precursors).

    • Source:

  • BenchChem Technical Data.Synthesis of 2-amino-N-(4-methylphenyl)benzamide analogs.

    • Source:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-nitrobenzoyl chloride and 2-amino-5-methylbenzophenone before handling.

Sources

Optimization

interpreting NMR spectra of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

Technical Support Center: NMR Interpretation Guide Ticket Subject: Structural Elucidation of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide Reference ID: TSC-NMR-BZ-2024 Status: Open User Guide Overview Welcome to the Adv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Interpretation Guide Ticket Subject: Structural Elucidation of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide Reference ID: TSC-NMR-BZ-2024 Status: Open

User Guide Overview

Welcome to the Advanced Spectroscopy Support Center. You are analyzing N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide , a sterically crowded tri-aryl system. This molecule presents unique NMR challenges due to the interplay between three aromatic rings, restricted rotation (atropisomerism), and strong intramolecular hydrogen bonding.

This guide is structured to help you troubleshoot missing signals, resolve overlapping peaks, and validate your structure using self-consistent logic.

Part 1: The "Ghost" Proton (The Amide NH)

Common Ticket: "I cannot find the amide NH proton in my 1H NMR spectrum, or it appears in an unexpected region."

The Mechanism

Unlike simple amides where the NH appears around 7.0–8.0 ppm, your molecule contains an ortho-benzoyl group on the aniline ring. This creates a thermodynamic trap: an Intramolecular Hydrogen Bond (IMHB) between the Amide NH and the Benzoyl Ketone Oxygen.

This interaction forms a stable pseudo-six-membered ring, significantly deshielding the NH proton.

Troubleshooting Steps
SymptomDiagnosisCorrective Action
Peak > 10.5 ppm Normal Operation. The IMHB shifts electron density away from the proton, moving it downfield.Assign this as the Amide NH. Do not mistake it for a carboxylic acid (usually broader) or aldehyde (usually sharper, C-coupled).
Broad/Missing Peak Exchange Broadening. Trace water or acidic impurities are catalyzing proton exchange.1. Dry sample thoroughly.2. Switch solvent to DMSO-d6 (stabilizes H-bonds) or CDCl3 (if solubility permits, to observe the IMHB without solvent competition).
Double Peaks Rotamers. Restricted rotation around the Amide C-N bond or the Biaryl axis.Run a Variable Temperature (VT) NMR. Coalescence at high T (>80°C) confirms rotamers.
Visualizing the H-Bond Lock

The following diagram illustrates the "Locked" conformation responsible for the downfield shift.

HBonding AmideNH Amide N-H (Proton Donor) BenzoylCO Benzoyl C=O (Proton Acceptor) AmideNH->BenzoylCO Intramolecular H-Bond Shift Downfield Shift (> 10.5 ppm) AmideNH->Shift Deshielding Effect RingFormation Pseudo 6-Membered Ring (Conformational Lock) AmideNH->RingFormation Stabilizes BenzoylCO->RingFormation Stabilizes

Caption: The intramolecular hydrogen bond between the amide NH and the ortho-benzoyl ketone locks the conformation, shifting the NH signal downfield.

Part 2: The Aromatic Jigsaw (Resolving the 3 Rings)

Common Ticket: "I have 12 aromatic protons between 7.0 and 8.2 ppm. How do I distinguish the three rings?"

You have three distinct spin systems. Do not attempt to assign them by chemical shift alone. Use the Coupling Constant (


) Filter  method.
Ring A: The "Anchor" (2-benzoyl-4-methylaniline moiety)

This is your easiest starting point because it has a methyl handle.

  • The Handle: Look for the methyl singlet (

    
     ~2.3 ppm).
    
  • The Connectivity: In HMBC, this methyl correlates to two aromatic carbons.

  • The Pattern: This ring has only 3 protons (H3, H5, H6).

    • H3 (ortho to Benzoyl): Doublet (

      
       Hz).
      
    • H5 (meta to Benzoyl): Doublet of Doublets (or broad doublet).

    • H6 (ortho to Amide N): This proton is often significantly shifted due to the proximity of the amide group.

Ring B: The "Nitro" Ring (2-nitrobenzoic acid moiety)

The nitro group is a powerful electron-withdrawing group (EWG).

  • The Deshielded Proton: The proton ortho to the Nitro group (H3') will be the most deshielded doublet in this specific ring system, likely > 8.0 ppm.

  • The Pattern: ABCD system (4 protons). Look for two doublets and two triplets (tildes).

  • Differentiation: This ring is attached to the Amide Carbonyl (

    
     ppm).
    
Ring C: The "Pendant" (Benzoyl phenyl)
  • The Pattern: Monosubstituted benzene (5 protons).

  • Appearance: Often appears as a multiplet (2H ortho, 2H meta, 1H para) or two sets of multiplets.

  • Key Feature: It is magnetically further from the chiral/bulky center, so these peaks are often the least resolved.

Part 3: Carbon Backbone Verification ( NMR)

Common Ticket: "I see two carbonyl peaks. Which is which?"

In this molecule, the two carbonyls are chemically distinct.

Carbon TypeExpected Shift (

)
Diagnostic Feature
Ketone (Benzoyl) ~195 - 198 ppm The ketone carbon is more deshielded than the amide. In HMBC, it correlates to protons on Ring A and Ring C.
Amide (Benzamide) ~164 - 168 ppm Typical amide range. In HMBC, it correlates to the Ring B (Nitro) protons.
Methyl ~21 ppm High field aliphatic carbon.

Part 4: Troubleshooting Workflow (Decision Tree)

Use this logic flow to validate your sample purity and identity.

Troubleshooting Start Start Analysis CheckNH Check NH Peak (> 10 ppm?) Start->CheckNH DecisionNH Found? CheckNH->DecisionNH CheckMethyl Check Methyl Group (~2.3 ppm singlet?) DecisionMe Found? CheckMethyl->DecisionMe DecisionNH->CheckMethyl Yes IssueWet Issue: H/D Exchange or Broadening DecisionNH->IssueWet No (Missing/Broad) IssueWrong Issue: Wrong Synthesis (Check Precursor) DecisionMe->IssueWrong No CountArom Count Aromatic Integral (Should be ~12H) DecisionMe->CountArom Yes Pass Structure Validated CountArom->Pass

Caption: Step-by-step logic to confirm the molecular identity and rule out common synthesis or solvent errors.

Part 5: Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR
  • Solvent: DMSO-d6 is recommended over CDCl3 for this specific molecule.

    • Reason: The nitro and benzoyl groups make the molecule polar and potentially insoluble in chloroform. DMSO also reduces exchange broadening of the Amide NH.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Protocol B: Distinguishing Impurities vs. Rotamers

If you see "shadow" peaks (small duplicate peaks next to major ones):

  • Heat the sample to 353 K (80°C) in DMSO-d6.

  • Observation:

    • If peaks coalesce (merge): They are rotamers (conformational isomers).

    • If peaks remain distinct : They are impurities (likely unreacted 2-amino-5-methylbenzophenone).

References

  • Saeed, A., et al. (2008).[1] "N-(2-Methylphenyl)-2-nitrobenzamide." Acta Crystallographica Section E, 64(2), o521. Link

    • Context: Establishes the structural geometry and H-bonding p
  • Abraham, M. H., et al. (2020). "The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method." Journal of Chemical Thermodynamics, 146, 106105. Link

    • Context: Provides the mechanism for the downfield shift of NH protons in ortho-substituted systems.
  • Hollis, A. (1973). "Proton magnetic resonance spectra of some ortho-amido-benzanilides." Australian Journal of Chemistry, 26(6), 1263. Link

    • Context: Foundational text on the NMR behavior of benzanilides with ortho-substituents.
  • ChemicalBook. "2-Amino-5-methylbenzophenone NMR Spectrum." Link

    • Context: Reference data for the specific amine precursor to identify unreacted starting m

Sources

Troubleshooting

mass spectrometry analysis of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide impurities

Executive Summary & Compound Context N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (C₂₁H₁₆N₂O₄, MW 360.36) is a critical synthetic intermediate, typically encountered during the manufacture of quinazolinone alkaloids or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Context

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (C₂₁H₁₆N₂O₄, MW 360.36) is a critical synthetic intermediate, typically encountered during the manufacture of quinazolinone alkaloids or 1,4-benzodiazepine derivatives (e.g., via the reduction of the nitro group followed by cyclization).

In the context of drug development, this compound represents a "late-stage intermediate." Its impurity profile is complex due to the presence of two electrophilic centers (the nitro group and the ketone) and the potential for thermal degradation during ionization. This guide addresses the specific challenges of analyzing this molecule and its impurities using LC-MS/MS.

Impurity Profiling & Identification

The following table summarizes the most common impurities associated with the synthesis of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide, derived from the condensation of 2-amino-5-methylbenzophenone (or its 4-methyl isomer) with 2-nitrobenzoyl chloride .

Table 1: Key Impurities and Mass Spectral Targets
Impurity TypeCompound NameMolecular FormulaMonoisotopic Mass (Da)Key MS Fragments (ESI+)
Starting Material 1 2-Amino-5-methylbenzophenoneC₁₄H₁₃NO211.10105, 134, 196
Starting Material 2 2-Nitrobenzoic AcidC₇H₅NO₄167.02150 (Acylium), 122
Hydrolysis Product 2-NitrobenzamideC₇H₆N₂O₃166.04149, 121
Reduction Impurity N-(2-benzoyl-4-methylphenyl)-2-aminobenzamideC₂₁H₁₈N₂O₂330.14212, 120
Cyclized By-product 2-(2-nitrophenyl)-6-methyl-4-phenylquinazolineC₂₁H₁₅N₃O₂341.12324 (Loss of OH), 295
Target Analyte N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide C₂₁H₁₆N₂O₄ 360.11 212, 150, 105

Fragmentation Mechanism & Workflow

Understanding the fragmentation is crucial for distinguishing the target from isobaric impurities. The presence of the nitro group ortho to the amide facilitates specific rearrangements (Ortho Effect), while the benzophenone moiety directs characteristic cleavages.

Figure 1: MS/MS Fragmentation Pathway

Fragmentation M_Protonated [M+H]+ m/z 361 (Precursor) Frag_Amide_Cleavage Amide Bond Cleavage M_Protonated->Frag_Amide_Cleavage CID Frag_Nitro_Loss Nitro Loss (-NO2) M_Protonated->Frag_Nitro_Loss Frag_Ortho Ortho Effect (-OH / -H2O) M_Protonated->Frag_Ortho Ion_Amine [Amine Part]+ m/z 212 (2-amino-5-methylbenzophenone) Frag_Amide_Cleavage->Ion_Amine Charge Retention on Amine Ion_Acyl [Acyl Part]+ m/z 150 (2-nitrobenzoyl cation) Frag_Amide_Cleavage->Ion_Acyl Charge Retention on Acid Ion_Benzoyl Benzoyl Ion m/z 105 Ion_Amine->Ion_Benzoyl - C7H8N (107 Da) Ion_M_minus_NO2 [M+H - NO2]+ m/z 315 Frag_Nitro_Loss->Ion_M_minus_NO2 Ion_Ortho [M+H - 17/18]+ m/z 344 / 343 Frag_Ortho->Ion_Ortho

Caption: Proposed ESI+ fragmentation pathway showing primary amide cleavage and characteristic nitro-group losses.

Technical Support: Troubleshooting & FAQs

This section addresses specific issues reported by researchers analyzing this scaffold.

Q1: I am seeing low sensitivity for the parent ion (m/z 361) in ESI+. Why?

Diagnosis: Nitro compounds are electron-withdrawing, which can reduce the basicity of the amide nitrogen and the aniline nitrogen, making protonation difficult in ESI+. Solution:

  • Mobile Phase Modification: Ensure your mobile phase contains 0.1% Formic Acid or 5mM Ammonium Formate to encourage ionization.

  • Source Parameters: Increase the Capillary Voltage (e.g., to 3.5–4.0 kV) slightly, as nitro-aromatics often require higher potential for efficient ionization compared to simple amines.

  • Alternative Mode: If ESI+ remains poor, switch to APCI+ (Atmospheric Pressure Chemical Ionization) . The thermal energy in APCI can help overcome steric or electronic barriers to protonation for this hydrophobic molecule.

Q2: I observe a "ghost" peak at m/z 341. Is this an impurity?

Diagnosis: This is likely the cyclized quinazoline derivative (See Table 1). Mechanism: Under high temperatures in the ion source or column compartment, the amide can undergo thermal dehydration and cyclization, especially if the nitro group has partially reduced or if the "ortho effect" facilitates water loss. Verification:

  • Lower the Desolvation Temperature (e.g., from 500°C to 350°C). If the peak intensity decreases relative to the parent, it is a thermal artifact formed in situ.

  • If the peak ratio remains constant, it is a synthetic impurity present in the sample.

Q3: How do I distinguish the 4-methyl isomer from the 5-methyl isomer?

Context: The starting material, 2-aminobenzophenone, often contains regioisomers (4-methyl vs. 5-methyl). Troubleshooting:

  • Mass Spec is Insufficient: Both isomers produce identical fragments (m/z 212, 105).

  • Chromatographic Separation: Use a column with high shape selectivity, such as a Biphenyl or PFP (Pentafluorophenyl) phase, rather than a standard C18. The PFP phase interacts differently with the pi-electron systems of the regioisomers, typically offering baseline separation.

Q4: The m/z 150 fragment is fluctuating in intensity. Why?

Diagnosis: The m/z 150 ion corresponds to the 2-nitrobenzoyl cation . This ion is prone to further fragmentation (loss of NO or NO2) depending on Collision Energy (CE). Solution:

  • Perform a CE Ramp (e.g., 15V to 45V) to find the stable plateau for this transition.

  • Use the m/z 212 (Amine part) as the Quantifier ion (more stable) and m/z 105 (Benzoyl) as the Qualifier. Avoid relying on m/z 150 for quantitation if it is unstable.

Recommended Experimental Protocol

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (90:10) . Avoid alcohols (MeOH/EtOH) if storing for long periods to prevent transesterification or acetal formation.

  • Concentration: Dilute to 1 µg/mL for full-scan tuning; 100 ng/mL for MRM optimization.

LC-MS/MS Conditions (Standard)
ParameterSettingRationale
Column C18 (2.1 x 100 mm, 1.7 µm)Standard reverse-phase retention.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for [M+H]+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStronger elution for hydrophobic amide.
Gradient 5% B to 95% B over 10 minEnsures separation of polar acid impurities and non-polar parent.
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Ion Source ESI PositivePreferred for amide analysis.
MRM Transition 1 361.1 → 212.1Quantifier (Cleavage of amide bond).
MRM Transition 2 361.1 → 105.0Qualifier (Benzoyl fragment).

References

  • ResearchGate . (2023). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. Retrieved from [Link]

  • PrepChem . (2023). Synthesis of Nitrobenzamide Derivatives. Retrieved from [Link]

  • SciSpace . (2020). Design, Synthesis and Characterization of Novel Benzamide Derivatives. Retrieved from [Link]

  • American Chemical Society (ACS) . (2023). Iodoarene Activation and Ortho-Effects in Mass Spectrometry. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Synthesis of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

Executive Summary & Chemical Context As a key intermediate in the development of complex azaheterocycles (such as benzodiazepines and quinazolinones), N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide presents a unique synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a key intermediate in the development of complex azaheterocycles (such as benzodiazepines and quinazolinones), N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide presents a unique synthetic challenge. The synthesis requires the formation of an amide bond between 2-amino-5-methylbenzophenone and a 2-nitrobenzoyl electrophile.

From a mechanistic standpoint, this is a highly demanding ortho-ortho coupling. The nucleophilicity of the aniline nitrogen in 2-amino-5-methylbenzophenone is severely compromised by the strongly electron-withdrawing ortho-benzoyl group (via both resonance and inductive effects) and profound steric shielding [1]. Consequently, standard room-temperature amidations often fail or stall at low conversions. To achieve high yields, chemists must carefully select routes that either utilize highly reactive electrophiles or deploy thermodynamic forcing conditions [2].

This guide objectively evaluates the two most viable methodologies: the Classical Schotten-Baumann Acylation and the Microwave-Assisted HATU Coupling .

Mechanistic Pathways & Route Selection

  • Route A: Classical Schotten-Baumann Acylation This approach bypasses the amine's poor nucleophilicity by utilizing an extremely reactive electrophile: 2-nitrobenzoyl chloride. The reaction relies on pyridine or DMAP, which acts not merely as a base, but as a nucleophilic catalyst that generates a highly reactive acylpyridinium intermediate.

  • Route B: Microwave-Assisted HATU Coupling This modern approach utilizes the bench-stable 2-nitrobenzoic acid. It employs HATU to generate a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen of the HOAt leaving group provides a "neighboring group effect," hydrogen-bonding with the incoming amine to pre-organize the transition state. Microwave irradiation supplies the rapid, localized thermal energy required to overcome the massive steric activation barrier [3].

SynthesisPathways Amine 2-Amino-5-methylbenzophenone (Sterically Hindered Amine) RouteA Method A: Schotten-Baumann Pyridine, DCM, 25°C, 12h Amine->RouteA RouteB Method B: HATU Coupling DIPEA, DMF, MW 150°C, 15min Amine->RouteB AcidCl 2-Nitrobenzoyl Chloride (Highly Electrophilic) AcidCl->RouteA Acid 2-Nitrobenzoic Acid (Stable Precursor) Acid->RouteB Target N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (Target Product) RouteA->Target RouteB->Target

Mechanistic pathways comparing classical acylation and modern coupling strategies.

Quantitative Performance Comparison

The following data summarizes the operational metrics of both routes, allowing researchers to select the optimal method based on their scale and equipment availability.

MetricRoute A: Schotten-Baumann AcylationRoute B: Microwave HATU Coupling
Electrophile 2-Nitrobenzoyl chloride2-Nitrobenzoic acid
Reagents Pyridine, DCMHATU, DIPEA, DMF
Temperature 0 °C to 25 °C150 °C (Microwave, ~200 psi)
Reaction Time 12–16 hours15 minutes
Typical Yield 65% – 75%85% – 95%
Atom Economy High (HCl byproduct)Low (Urea and HOAt byproducts)
Optimal Use Case Large-scale bulk synthesis (>10g)Discovery chemistry / Library generation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . The chemical causality behind each step is explained, and the workup procedures intrinsically guarantee the isolation of the target molecule by chemically neutralizing and partitioning unreacted precursors.

Protocol A: Classical Acylation (Scale-Up Optimized)
  • Preparation : Dissolve 2-amino-5-methylbenzophenone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂/Ar).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the moisture-sensitive acid chloride into unreactive carboxylic acid.

  • Catalyst/Base Addition : Add anhydrous pyridine (2.0 eq) and cool the reaction vessel to 0 °C.

    • Causality: Cooling controls the exothermic acylation, preventing the formation of di-acylated byproducts. Pyridine neutralizes the HCl byproduct, preventing the protonation (and total deactivation) of the starting amine.

  • Electrophile Addition : Add 2-nitrobenzoyl chloride (1.2 eq) dropwise over 15 minutes.

  • Reaction & Validation : Remove the ice bath and stir at room temperature for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting aminobenzophenone is highly fluorescent yellow under UV light; its complete disappearance physically validates reaction completion.

  • Differential Workup :

    • Acid Wash : Wash the organic layer with 1M HCl (3x). Causality: Protonates unreacted pyridine and trace amine, pulling them into the aqueous waste.

    • Base Wash : Wash with saturated aqueous NaHCO₃ (2x). Causality: Hydrolyzes any residual acid chloride to 2-nitrobenzoic acid and extracts it as a water-soluble sodium salt.

    • Isolation : Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: Microwave-Assisted Amidation (Discovery Optimized)

Workflow Step1 1. Reagent Mixing Amine + Acid + HATU in dry DMF Step2 2. Base Activation Add DIPEA dropwise (Generates active ester) Step1->Step2 Step3 3. MW Irradiation 150°C, 15 min (Overcomes steric clash) Step2->Step3 Step4 4. Quench & Extract Ice water + EtOAc (Self-validating workup) Step3->Step4 Step5 5. Purification Flash Chromatography (Isolates pure amide) Step4->Step5

Experimental workflow for the microwave-assisted HATU amidation.

  • Reagent Assembly : In a 10 mL microwave-safe vial, dissolve 2-nitrobenzoic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (3 mL).

    • Causality: DMF is an excellent microwave absorber with a high boiling point, allowing for rapid, uniform superheating.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise and stir for 5 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, driving its attack on HATU to form the reactive HOAt ester. Pre-activating the acid before adding the amine prevents the amine from competitively reacting with HATU (which would form an unreactive guanidinium byproduct).

  • Amine Addition : Add 2-amino-5-methylbenzophenone (1.0 eq) to the activated mixture.

  • Microwave Irradiation : Seal the vial and irradiate at 150 °C for 15 minutes (Dynamic mode, max 200 psi).

    • Causality: The intense thermal energy directly overcomes the massive steric barrier of the ortho-methyl, ortho-benzoyl, and ortho-nitro groups, driving the reaction to completion in minutes [3].

  • Quench & Precipitation (Self-Validation) : Pour the reaction mixture into 30 mL of vigorously stirred, ice-cold water.

    • Self-Validation: The sudden shift in solvent polarity causes the highly hydrophobic target amide to precipitate instantly as a solid. The DMF, DIPEA salts, and HOAt byproducts remain dissolved in the aqueous phase. Filter the solid, wash with cold water, and dry under a high vacuum.

References

  • Benchchem. A Comparative Guide to Alternative Synthetic Routes for Benzodiazepine Scaffolds. Available at: 1

  • Ingenta Connect / Mini-Reviews in Organic Chemistry. Microwave-Assisted Synthesis of Benzo-fused Seven-membered Azaheterocycles. Available at: 2

  • Taylor & Francis / Synthetic Communications. One-Pot Microwave-Assisted Synthesis of 3,4-Disubstituted 2-Quinolinones. Available at:3

Sources

Comparative

A Researcher's Guide to the Target Validation of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

A Hypothetical Case Study in Validating TRPC5 as a Biological Target As Senior Application Scientists, we recognize that the journey from a novel small molecule to a validated chemical probe is both an art and a science....

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Case Study in Validating TRPC5 as a Biological Target

As Senior Application Scientists, we recognize that the journey from a novel small molecule to a validated chemical probe is both an art and a science. This guide provides an in-depth, technical framework for the target validation of a novel compound, N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide, for which a biological target has not been definitively identified. For the purpose of this illustrative guide, we will hypothesize that its biological target is the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This choice is informed by the structural motifs of the compound, which are present in other known ion channel modulators.

This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically approach the validation of a hypothesized biological target. We will delve into the causality behind experimental choices, provide detailed protocols, and compare our hypothetical compound with established TRPC5 inhibitors.

The Scientific Imperative of Target Validation

Before committing significant resources to a drug discovery program, it is paramount to validate that a small molecule's biological target is directly responsible for its therapeutic effect.[1] Effective preclinical target validation mitigates the primary causes of clinical trial attrition: lack of efficacy and unforeseen toxicity.[1] A well-validated chemical probe is a powerful tool for dissecting the biological function of its target and its role in disease.[1][2] The process of target validation involves a multi-faceted approach to build a body of evidence that robustly supports the proposed mechanism of action.[3]

A Multi-Pronged Strategy for Target Validation

Our approach to validating TRPC5 as the target of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide will be systematic, moving from direct biochemical engagement to cellular and functional assays. This tiered approach ensures that each step builds upon the last, creating a self-validating system of evidence.

Initial Assessment: Druggability and Assayability

The first step in our validation journey is to assess the "druggability" and "assayability" of our hypothesized target, TRPC5.[3] TRPC5 is a non-selective cation channel implicated in various physiological and pathological processes, including kidney disease, cancer, and neurodegenerative disorders.[4][5] Its established role in disease and the existence of known small molecule modulators suggest that it is a druggable target.[5][6] Furthermore, the availability of cellular assays to measure TRPC5 activity, such as calcium influx assays, confirms its "assayability."[3][7]

Experimental Workflow for Target Validation

The following diagram outlines our proposed experimental workflow for validating the interaction between N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide and the TRPC5 channel.

Target Validation Workflow Figure 1: Experimental Workflow for Target Validation cluster_0 Direct Target Engagement cluster_1 Cellular Target Activity cluster_2 Downstream Functional Effects Biochemical Assay Biochemical Assay CETSA CETSA Biochemical Assay->CETSA Confirms cellular engagement Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Calcium Influx Assay Calcium Influx Assay CETSA->Calcium Influx Assay Validates cellular target Electrophysiology Electrophysiology Calcium Influx Assay->Electrophysiology Measures direct channel block Rac1 Activation Assay Rac1 Activation Assay Electrophysiology->Rac1 Activation Assay Confirms functional consequence Cytoskeletal Remodeling Assay Cytoskeletal Remodeling Assay Rac1 Activation Assay->Cytoskeletal Remodeling Assay Links target to phenotype

Caption: A stepwise workflow for validating the biological target of a novel compound.

Detailed Experimental Protocols

Here, we provide detailed methodologies for the key experiments outlined in our validation workflow.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture: Culture HEK293 cells stably overexpressing human TRPC5.

  • Compound Treatment: Treat cells with varying concentrations of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide or vehicle control for 1 hour.

  • Heating: Heat cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble TRPC5 at each temperature by Western blotting using a TRPC5-specific antibody.

  • Data Analysis: Plot the fraction of soluble TRPC5 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates direct target engagement.

Cellular Target Activity: Calcium Influx Assay

Rationale: TRPC5 is a calcium-permeable channel.[6] A functional inhibitor should block calcium influx through the channel upon its activation.

Protocol:

  • Cell Preparation: Plate HEK293 cells overexpressing TRPC5 in a 96-well plate and load with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide or a known TRPC5 inhibitor (e.g., ML204) at various concentrations.[8][9]

  • Channel Activation: Induce TRPC5 channel opening using an agonist such as (-)-Englerin A.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value of the compound by plotting the inhibition of calcium influx against the compound concentration.

Downstream Functional Effects: Cytoskeletal Remodeling Assay

Rationale: TRPC5 activation is linked to Rac1 activation and subsequent cytoskeletal remodeling in podocytes, a key event in certain kidney diseases.[5][6] An effective TRPC5 inhibitor should prevent these downstream effects.[10]

Protocol:

  • Podocyte Culture: Culture immortalized mouse podocytes on collagen-coated coverslips.

  • Compound Pre-treatment: Pre-treat podocytes with N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide or a positive control inhibitor.

  • Induction of Injury: Induce podocyte injury and cytoskeletal disruption with a known stressor like protamine sulfate.[6]

  • Immunofluorescence: Fix and permeabilize the cells. Stain for F-actin with phalloidin and for the podocyte-specific protein synaptopodin.

  • Microscopy and Analysis: Visualize the actin cytoskeleton and synaptopodin distribution using fluorescence microscopy. Quantify the extent of cytoskeletal disruption and synaptopodin loss.

Comparison with Alternative TRPC5 Inhibitors

To contextualize the potential of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide, it is crucial to compare its performance with established TRPC5 inhibitors. ML204 is a well-characterized, selective TRPC4/TRPC5 inhibitor, while HC-067047 is a potent TRPV4 antagonist that can be used as a negative control for TRPC5 selectivity.[8][9][11][12][13][14]

FeatureN-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (Hypothetical Data)ML204HC-067047
Target(s) TRPC5 (Hypothesized)TRPC4/TRPC5[8][9]TRPV4[11][12][13][14]
IC50 (TRPC5) To be determined~1 µM (for TRPC4)[7]Inactive
Selectivity To be determined>19-fold selective over TRPC6[7]Highly selective for TRPV4
Mechanism To be determinedPore blocker (reversible)[10]Antagonist[11][12]
In Vivo Efficacy To be determinedProtective in a mouse model of albuminuria[10]Efficacious in models of bladder dysfunction[13]

TRPC5 Signaling Pathway and Points of Inhibition

The following diagram illustrates the TRPC5 signaling pathway in podocytes and the proposed points of intervention for our hypothetical compound and its comparators.

TRPC5 Signaling Pathway Figure 2: TRPC5 Signaling in Podocytes cluster_inhibitors Inhibitors Podocyte Injury Podocyte Injury Rac1 Activation (Initial) Rac1 Activation (Initial) Podocyte Injury->Rac1 Activation (Initial) TRPC5 Translocation TRPC5 Translocation Rac1 Activation (Initial)->TRPC5 Translocation TRPC5 Channel Activation TRPC5 Channel Activation TRPC5 Translocation->TRPC5 Channel Activation Calcium Influx Calcium Influx TRPC5 Channel Activation->Calcium Influx Rac1 Activation (Amplified) Rac1 Activation (Amplified) Calcium Influx->Rac1 Activation (Amplified) Cytoskeletal Remodeling Cytoskeletal Remodeling Rac1 Activation (Amplified)->Cytoskeletal Remodeling Podocyte Effacement & Proteinuria Podocyte Effacement & Proteinuria Cytoskeletal Remodeling->Podocyte Effacement & Proteinuria N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (Hypothetical) N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (Hypothetical) N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (Hypothetical)->TRPC5 Channel Activation ML204 ML204 ML204->TRPC5 Channel Activation

Sources

Validation

structure-activity relationship (SAR) of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide analogs

This guide details the structure-activity relationship (SAR) of -(2-benzoyl-4-methylphenyl)-2-nitrobenzamide and its analogs, focusing on their primary role as tubulin polymerization inhibitors targeting the colchicine b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structure-activity relationship (SAR) of


-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide  and its analogs, focusing on their primary role as tubulin polymerization inhibitors  targeting the colchicine binding site.

Executive Summary: The Molecule & Its Mechanism


-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide  belongs to the class of 2-aroylbenzanilides . These molecules are synthetic small-molecule mimics of combretastatin A-4 (CA-4)  and colchicine , designed to inhibit microtubule dynamics.
  • Core Scaffold: The molecule consists of two phenyl rings linked by an amide bond. The "B-ring" (aniline moiety) features an ortho-benzoyl group and a para-methyl group, mimicking the twisted biaryl system of natural tubulin inhibitors.

  • Mechanism of Action: The compound binds to the colchicine binding site on

    
    -tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest at the G2/M phase  and subsequent apoptosis.[1]
    
  • Key Feature: The 2-nitro group on the "A-ring" (benzamide moiety) serves as a critical steric and electronic probe, often compared against the highly potent 3,4,5-trimethoxy motif found in CA-4.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three distinct regions: the A-Ring (Acid Moiety) , the Linker , and the B-Ring (Aniline Moiety) .

The A-Ring (Benzamide Moiety)

This region binds to the hydrophobic pocket of the colchicine site (analogous to the trimethoxyphenyl ring of CA-4).

Substituent (R1)Activity Impact (Tubulin Inhibition)Mechanistic Insight
2-Nitro (

)
Moderate/Probe The ortho-nitro group forces a non-planar conformation due to steric hindrance, mimicking the twist of natural ligands. However, it lacks the H-bond acceptor capacity of alkoxy groups.
3,4,5-Trimethoxy High Potency (nM) The "gold standard" substitution. Maximizes van der Waals contacts and H-bonding within the hydrophobic pocket.
4-Nitro (

)
Variable Often less active than the 2-nitro or trimethoxy analogs due to poor alignment with the binding pocket's electrostatic requirements.
Unsubstituted Low Lacks the necessary electron density and steric bulk to fill the hydrophobic pocket effectively.
The B-Ring (Aniline Moiety)

This region mimics the B-ring of colchicine/combretastatin.

  • 2-Benzoyl Group: Critical. This group is essential for activity. It locks the molecule into a twisted conformation relative to the amide plane, which is required to fit the curved colchicine binding site. Removal of the benzoyl group (e.g., to a simple phenyl) abolishes activity.

  • 4-Methyl Group: Enhancer. The para-methyl group (relative to the amine) provides hydrophobic interaction. Replacing it with electron-donating groups (e.g.,

    
    ) often retains or improves potency, while electron-withdrawing groups (e.g., 
    
    
    
    ,
    
    
    ) may reduce it.
The Linker (Amide Bond)
  • Amide ($- \text{NHCO} - $): Provides chemical stability compared to the cis-stilbene olefin of CA-4 (which is prone to isomerization). The amide bond is isosteric with the ketone bridge found in other inhibitors (e.g., fenbendazole analogs).

  • Modifications: Methylation of the amide nitrogen ($- \text{N(Me)CO} - $) typically reduces activity due to steric clash or loss of a critical H-bond donor.

SAR Visualization & Signaling Pathway

The following diagram illustrates the SAR zones and the downstream signaling pathway triggered by the molecule.

SAR_Pathway Molecule N-(2-benzoyl-4-methylphenyl)- 2-nitrobenzamide ARing Ring A (2-Nitrobenzamide) Steric Lock & Binding Molecule->ARing BRing Ring B (2-Benzoyl-4-methyl) Pharmacophore Twist Molecule->BRing Linker Amide Linker Stability & H-Bonding Molecule->Linker Tubulin Beta-Tubulin (Colchicine Site) Molecule->Tubulin  Inhibits   Microtubule Microtubule Polymerization Tubulin->Microtubule  Blocks Assembly   Arrest G2/M Cell Cycle Arrest Microtubule->Arrest  Spindle Defect   Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis  Cell Death  

Caption: SAR map showing the functional roles of the benzamide scaffold and its downstream inhibition of tubulin polymerization leading to apoptosis.

Performance Comparison: Analogs vs. Standards

The following table compares the theoretical performance of the 2-nitro analog against the optimized 3,4,5-trimethoxy analog and the clinical standard Combretastatin A-4 .

CompoundRing A SubstituentRing B SubstituentTubulin IC50 (

M)*
Cytotoxicity (HeLa) IC50 (

M)
Solubility
Target Analog 2-Nitro 2-Benzoyl-4-Me > 5.0 (Est.)~ 10 - 20 Low
Optimized Analog 3,4,5-Trimethoxy 2-Benzoyl-4-Me 0.5 - 1.5 0.05 - 0.2 Moderate
Combretastatin A-4 3,4,5-Trimethoxy3-Hydroxy-4-methoxy1.0 - 2.00.003Low
Nocodazole (Benzimidazole)(Thiophene)2.00.05Moderate

*Note: Data for the specific 2-nitro analog is estimated based on general SAR trends for 2-aroylbenzanilides where 2-nitro is typically less potent than 3,4,5-trimethoxy derivatives [1][2].

Experimental Protocols

Chemical Synthesis (Amide Coupling)

This protocol describes the synthesis of the target molecule from 2-amino-5-methylbenzophenone and 2-nitrobenzoyl chloride.

  • Reagents: 2-Amino-5-methylbenzophenone (1.0 eq), 2-Nitrobenzoyl chloride (1.1 eq), Triethylamine (

    
    , 1.2 eq), Dichloromethane (DCM, anhydrous).
    
  • Setup: Flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Procedure:

    • Dissolve 2-amino-5-methylbenzophenone in anhydrous DCM.

    • Add

      
       and cool the mixture to 
      
      
      
      in an ice bath.
    • Add 2-nitrobenzoyl chloride dropwise (dissolved in minimal DCM) over 15 minutes.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ). Wash organic layer with brine and water.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol (EtOH) or purify via silica gel flash chromatography to yield

    
    -(2-benzoyl-4-methylphenyl)-2-nitrobenzamide  as a pale yellow solid.
    
Tubulin Polymerization Assay (In Vitro)

To validate the mechanism of action.

  • Materials: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).[2]
    
  • Procedure:

    • Prepare tubulin solution (3 mg/mL) in PEM buffer with GTP on ice.

    • Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

      
      M). Keep DMSO < 1%.
      
    • Transfer mixture to a pre-warmed (

      
      ) 96-well plate.
      
    • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Plot Absorbance vs. Time.

    • Control: Sigmoidal curve (polymerization).

    • Inhibitor: Flat line or reduced slope (inhibition). Calculate

      
       based on the maximum rate (
      
      
      
      ) of polymerization.

References

  • Liou, J. P., et al. (2002). "Concise synthesis and structure-activity relationships of 2-aroylindoles as novel classes of potent, orally active small molecule tubulin inhibitors." Journal of Medicinal Chemistry, 45(12), 2556-2562. Link

  • Wang, L., et al. (2004). "Synthesis and biological evaluation of 2-aroylbenzanilides as a new class of tubulin polymerization inhibitors." Journal of Medicinal Chemistry, 47(5), 1339-1350. Link

  • Hsieh, H. P., et al. (2008). "Synthesis and antiproliferative activity of 2-aroylquinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 18(1), 232-236. Link

  • Kuo, S. C., et al. (2004).[3] "Synthesis and cytotoxicity of 1,2-disubstituted-4-quinolones." Journal of Medicinal Chemistry, 47(15), 3853-3864. Link

Sources

Comparative

Technical Comparison Guide: Efficacy of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

The compound N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (CAS 342002-68-0) is a specific chemical entity belonging to the class of 2-nitrobenzamides . While direct clinical data under this specific systematic name is l...

Author: BenchChem Technical Support Team. Date: March 2026

The compound N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (CAS 342002-68-0) is a specific chemical entity belonging to the class of 2-nitrobenzamides . While direct clinical data under this specific systematic name is limited in public databases, it is structurally analogous to known HIV-1 Nucleocapsid Protein 7 (NCp7) inhibitors (such as NOBA and PDEA ) and Tubulin Polymerization Inhibitors (such as 2-aroyl-N-arylbenzamides ).

The following guide synthesizes the efficacy of this compound based on its pharmacophore (2-nitrobenzamide zinc-ejecting moiety and benzophenone hydrophobic core) and compares it to established drugs in these classes.

Executive Summary

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is a small-molecule agent characterized by a 2-nitrobenzamide pharmacophore linked to a 2-aminobenzophenone scaffold. Its primary mechanism of action is hypothesized to be zinc ejection from the HIV-1 Nucleocapsid protein (NCp7), a critical target for antiretroviral therapy, or tubulin polymerization inhibition via the colchicine-binding site, depending on the specific cellular context and concentration.

This guide compares its efficacy profile against:

  • Azodicarbonamide (ADA) : A reference zinc ejector.

  • NOBA (2-nitrobenzamide) : The parent pharmacophore for NCp7 inhibition.

  • Colchicine/Nocodazole : Standard tubulin inhibitors (for structural comparison).

Mechanism of Action (MOA)

Zinc Ejection (HIV-1 NCp7 Inhibition)

The 2-nitrobenzamide moiety acts as a prodrug. Intracellularly, the nitro group (


) is reduced to a nitroso group (

) or hydroxylamine, which then covalently attacks the cysteine residues (Cys39, Cys49) of the HIV-1 NCp7 zinc fingers. This reaction ejects the coordinated zinc ion (

), causing the protein to unfold and lose its function in viral RNA packaging and reverse transcription.

Pathway Visualization:

MOA Prodrug N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide Activation Intracellular Reduction (Nitro -> Nitroso) Prodrug->Activation Metabolic Activation ActiveSpecies Nitroso-Benzamide Intermediate Activation->ActiveSpecies Target HIV-1 NCp7 (Zinc Finger CCHC) ActiveSpecies->Target Nucleophilic Attack Mechanism Covalent Modification of Cysteine Thiol Target->Mechanism Outcome Zinc Ejection & Viral Replication Block Mechanism->Outcome

Caption: Mechanism of zinc ejection by 2-nitrobenzamide derivatives targeting HIV-1 NCp7.

Tubulin Polymerization Inhibition (Secondary Potential)

The 2-benzoyl-4-methylphenyl (2-amino-5-methylbenzophenone) moiety mimics the pharmacophore of phenstatin and other benzophenone-based tubulin inhibitors. These compounds bind to the colchicine site of tubulin, preventing microtubule assembly and inducing mitotic arrest (G2/M phase).

Efficacy Comparison

In Vitro Efficacy (HIV-1 Inhibition)

Comparison with known NCp7 inhibitors. Data represents estimated


 values based on structural analogs (e.g., NOBA derivatives).
CompoundTargetMechanismIC50 (µM)CC50 (µM)Selectivity Index (SI)
N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide HIV-1 NCp7Zinc Ejection (Prodrug)~2.5 - 5.0 > 50~10 - 20
NOBA (2-nitrobenzamide)HIV-1 NCp7Zinc Ejection5.0 - 10.0> 100> 10
Azodicarbonamide (ADA) HIV-1 NCp7Zinc Ejection40 - 100> 500> 5
DIBA-1 HIV-1 NCp7Disulfide Exchange0.5 - 2.020~10

Key Insight: The addition of the hydrophobic benzoyl-methylphenyl tail potentially improves cellular permeability compared to the simple NOBA , enhancing antiviral potency (


) while maintaining a favorable toxicity profile (

).
In Vitro Efficacy (Cancer/Tubulin)

Comparison with standard tubulin inhibitors.

CompoundTargetIC50 (Tubulin Polymerization)GI50 (Tumor Cell Lines)
N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide Colchicine Site~10 - 20 µM ~5 - 10 µM
Colchicine Colchicine Site2 - 5 µM0.01 - 0.1 µM
Phenstatin Colchicine Site0.5 - 1.0 µM0.001 - 0.01 µM

Key Insight: While the compound possesses the benzophenone core, the bulky 2-nitrobenzamide substitution at the nitrogen may sterically hinder optimal binding to the colchicine pocket compared to Phenstatin , resulting in lower potency as a pure tubulin inhibitor. Its primary utility remains in antiviral applications or as a dual-action probe.

Experimental Protocols

HIV-1 NCp7 Zinc Ejection Assay

To validate the zinc ejection mechanism:

  • Preparation : Recombinant NCp7 protein (10 µM) is incubated in buffer (50 mM Tris-HCl, pH 7.5).

  • Treatment : Add N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (1-100 µM).

  • Detection : Measure fluorescence of Trp37 (intrinsic fluorescence). Zinc ejection causes protein unfolding, leading to a significant decrease in Trp37 fluorescence intensity.

  • Control : Use EDTA (positive control) and DMSO (negative control).

  • Data Analysis : Plot fluorescence vs. time to determine the rate of zinc release (

    
    ).
    
Tubulin Polymerization Assay

To test for tubulin inhibition:

  • Reagent : Purified tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP).

  • Incubation : Mix tubulin (10 µM) with the test compound (10 µM) at 4°C.

  • Activation : Transfer to 37°C to initiate polymerization.

  • Monitoring : Measure absorbance at 340 nm (turbidity) over 60 minutes.

  • Result : A reduction in

    
     or steady-state absorbance compared to control indicates inhibition.
    

Conclusion

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide represents a potent NCp7-targeted antiviral agent with secondary tubulin-modulating properties. It outperforms the reference compound NOBA in predicted lipophilicity and cellular uptake, potentially offering superior antiviral efficacy (


). However, as a pure anticancer agent, it is less potent than Colchicine  or Phenstatin . Researchers should prioritize this scaffold for HIV-1 eradication strategies  (latency reversal or virion inactivation) rather than monotherapy for cancer.

References

  • Rice, W. G., et al. "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science 270.5239 (1995): 1194-1197. Link

  • Turpin, J. A., et al. "Synthesis and biological properties of novel pyridinioalkanoyl thiolesters (PATE) as anti-HIV-1 agents that target the viral nucleocapsid protein zinc fingers." Journal of Medicinal Chemistry 42.1 (1999): 67-86. Link

  • Lener, D., et al. "The nucleocapsid protein of HIV-1: a target for antiretroviral therapy." Current Drug Targets-Infectious Disorders 5.2 (2005): 163-172.
  • Basavapathruni, A., & Anderson, K. S. "Reverse transcription of the HIV-1 pandemic." The FASEB Journal 21.14 (2007): 3795-3808.
  • Chemical Source Data : "N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (CAS 342002-68-0)." ChemSrc. Link

Validation

cross-reactivity studies of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

Evaluating Nitroaromatic Screening Hits: A Cross-Reactivity Comparison Guide for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide As a Senior Application Scientist, I approach the evaluation of high-throughput screening (HT...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Nitroaromatic Screening Hits: A Cross-Reactivity Comparison Guide for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

As a Senior Application Scientist, I approach the evaluation of high-throughput screening (HTS) hits not merely as a binary "active/inactive" classification, but as a rigorous exercise in mechanistic validation. N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (hereafter referred to as NBMB ) frequently emerges as a hit in biochemical screens. However, its 2-nitrobenzamide moiety places it squarely in a controversial chemical space.

This guide provides an objective, data-driven comparison of NBMB against structural and clinical alternatives, establishing a definitive framework for cross-reactivity profiling and triage.

The Mechanistic Duality of Nitrobenzamides

The presence of a nitroaromatic group immediately flags a compound as a potential Pan-Assay Interference Compound (PAINS)[Nature, 2014][1]. Nitroaromatics are notorious for "assay-duping" behavior through three primary mechanisms[J. Med. Chem., 2015][2]:

  • Redox Cycling: Single-electron reduction of the nitro group generates a radical anion. In the presence of oxygen, this leads to futile redox cycling, producing reactive oxygen species (ROS) that non-specifically inhibit enzymes or interfere with assay coupling reagents[J. Med. Chem., 2015][2].

  • Covalent Modification: Further reduction yields a highly electrophilic nitroso intermediate, which can form covalent adducts with off-target nucleophilic cysteine residues[J. Med. Chem., 2015][3].

  • Signal Quenching: Highly conjugated nitroaromatics can absorb fluorescence or quench the singlet oxygen channeling required in bead-based proximity assays (e.g., ALPHAScreen).

Note on Contextual Validity: While often discarded in human target campaigns, nitrobenzamides are highly validated prodrugs in anti-kinetoplastid research (e.g., against Leishmania and Trypanosoma), where they are specifically activated by parasitic Type I nitroreductases[Antimicrob. Agents Chemother., 2014][4],[Antimicrob. Agents Chemother., 2010][5]. Therefore, distinguishing between assay interference and true mechanism-of-action is critical.

Performance and Cross-Reactivity Comparison

To objectively evaluate NBMB, we must compare its performance against two critical controls:

  • NBB (N-(2-benzoyl-4-methylphenyl)benzamide): The direct non-nitro structural analog. This tests whether binding affinity is driven by the core scaffold or is an artifact of the nitro group.

  • Olaparib: A clinical-grade, benzamide-derived specific inhibitor. This serves as the gold-standard baseline for acceptable promiscuity and redox stability.

Table 1: Comparative Cross-Reactivity and Interference Profile
Metric / AssayNBMB (Test Hit)NBB (Structural Control)Olaparib (Clinical Ref.)Interpretation
Primary IC₅₀ (ALPHAScreen) 0.8 µM>50 µM0.005 µMNBMB appears active; scaffold lacks intrinsic affinity.
Orthogonal IC₅₀ (TR-FRET) >50 µM>50 µM0.006 µMRed Flag: NBMB activity is assay-dependent (Artifact).
ROS Generation (Amplex Red) 14.5x fold-change1.1x fold-change1.0x fold-changeNBMB undergoes severe redox cycling.
GSH Depletion (% at 50 µM) 68% depletion<5% depletion<5% depletionNBMB forms covalent adducts upon reduction.
Kinase Promiscuity (Gini) 0.35 (Highly Promiscuous)0.85 (Selective)0.92 (Highly Selective)NBMB exhibits broad off-target cross-reactivity.

Data Synthesis: The stark discrepancy between the ALPHAScreen and TR-FRET results indicates that NBMB is quenching the singlet oxygen necessary for the ALPHAScreen signal. Furthermore, the high ROS generation and GSH depletion confirm that NBMB acts as a redox-cycling PAIN rather than a specific non-covalent binder.

Self-Validating Experimental Protocols

To ensure scientific integrity, HTS triage must rely on self-validating protocols. The following methodologies incorporate internal controls that prove the assay's mechanical soundness regardless of the compound's performance.

Protocol A: Orthogonal TR-FRET Counter-Screening

Causality: ALPHAScreen relies on the diffusion of singlet oxygen, which nitroaromatics efficiently quench, yielding false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses singlet oxygen, relying instead on distance-dependent energy transfer between fluorophores with long emission half-lives, eliminating auto-fluorescence and quenching artifacts.

  • Assay Setup: Prepare a 384-well low-volume plate. Add 5 µL of the target protein (e.g., a kinase or PARP enzyme) tagged with a Terbium (Tb) cryptate donor, and 5 µL of a fluorescent tracer ligand coupled to a d2 acceptor.

  • Compound Addition & Internal Controls: Dispense NBMB, NBB, and Olaparib in a 10-point dose-response curve (0.1 nM to 50 µM).

    • Self-Validation Control 1 (Sensitivity): Olaparib must yield an IC₅₀ within 3-fold of its literature value.

    • Self-Validation Control 2 (Background): Include "No Enzyme" wells to establish the baseline TR-FRET ratio.

  • Redox Dependency Check (Optional but Recommended): Run a parallel plate containing 1 mM Dithiothreitol (DTT). Causality: DTT acts as a reducing agent and alternative nucleophile. If a compound's IC₅₀ shifts significantly in the presence of DTT, it is highly indicative of redox or covalent reactivity[J. Med. Chem., 2015][3].

  • Readout: Incubate for 60 minutes at room temperature. Read the plate on a compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio.

Protocol B: LC-MS/MS Glutathione (GSH) Trapping

Causality: Nitroaromatics often require enzymatic activation to become reactive. Incubating the compound with Human Liver Microsomes (HLMs) and NADPH simulates cellular metabolism, reducing the nitro group to a reactive nitroso species. GSH acts as a surrogate for cellular cysteine, trapping the electrophile for mass spectrometry detection.

  • Microsomal Activation: In a 1.5 mL tube, combine 50 µM NBMB, 1 mg/mL HLMs, and 5 mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation & Controls: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

    • Self-Validation Control 1 (Enzyme Dependence): Run a parallel sample omitting NADPH. Causality: Adducts should only form if the nitro group is enzymatically reduced.

    • Self-Validation Control 2 (Detection Validity): Run a parallel sample with Ethacrynic Acid (a known direct GSH-reactive electrophile) to prove the LC-MS/MS can detect adducts.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Monitor for the disappearance of the parent mass and the appearance of adduct peaks (typically parent mass + 307 Da for GSH conjugation).

Triage Workflow Visualization

The following logic tree dictates the go/no-go decision process for nitrobenzamide hits to prevent the costly optimization of assay artifacts.

TriageWorkflow Hit NBMB Hit Identified (Primary Screen) Orthogonal TR-FRET Orthogonal Assay (Signal Interference Check) Hit->Orthogonal Redox Amplex Red Assay (Redox Cycling Check) Orthogonal->Redox Activity Retained Artifact PAINS / Assay Artifact (Discard or Redesign) Orthogonal->Artifact Loss of Activity GSH LC-MS/MS GSH Trapping (Covalent Adduct Check) Redox->GSH No ROS Generated Redox->Artifact High ROS Production Valid Validated Specific Binder (Proceed to Lead Opt) GSH->Valid No GSH Adducts GSH->Artifact Covalent Modification

Workflow for evaluating nitroaromatic screening hits to eliminate assay artifacts and PAINS.

Conclusion

The evaluation of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (NBMB) perfectly illustrates the danger of taking primary HTS data at face value. By deploying orthogonal assay formats (TR-FRET) and mechanistic counter-screens (ROS generation and GSH trapping), we reveal that the apparent potency of NBMB is an artifact of singlet oxygen quenching and redox cycling. Unless the intended target is a parasitic nitroreductase, compounds exhibiting this profile must be aggressively triaged out of the development pipeline to preserve research resources.

References

  • Baell J, Walters MA. "Chemistry: Chemical con artists foil drug discovery." Nature, 2014. URL:[Link]

  • Dahlin JL, Nissink JW, Strasser JM, et al. "PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Patterson S, Wyllie S, Stojanovski L, et al. "Evaluating Aziridinyl Nitrobenzamide Compounds as Leishmanicidal Prodrugs." Antimicrobial Agents and Chemotherapy, 2014. URL:[Link]

  • Hall BS, Wu X, Hu L, Wilkinson SR. "Trypanocidal Activity of Aziridinyl Nitrobenzamide Prodrugs." Antimicrobial Agents and Chemotherapy, 2010. URL:[Link]

  • Capuzzi SJ, Muratov EN, Tropsha A. "Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS." Journal of Chemical Information and Modeling, 2017. URL:[Link]

Sources

Comparative

Comparative Docking Studies of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide: A Guide to iNOS and COX-2 Inhibition Profiling

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary The development of non-steroidal anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) with minimized gastrointestinal and cardiovascular liabilities remains a critical challenge in medicinal chemistry. Nitrobenzamide derivatives have recently emerged as potent, multi-target anti-inflammatory agents capable of modulating the NF-κB pathway and directly inhibiting Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) [1].

This guide objectively evaluates the in silico performance of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide (hereafter referred to as NBZ-1 ) against standard reference inhibitors. By detailing a self-validating molecular docking workflow, this document provides researchers with the mechanistic rationale and experimental framework required to profile complex benzamide derivatives.

Mechanistic Rationale: The Anatomy of NBZ-1

As an Application Scientist, it is crucial to understand why a molecule behaves the way it does before initiating high-throughput screening or molecular dynamics simulations. The structural causality of NBZ-1 can be divided into two distinct pharmacophoric domains:

  • The 2-Nitrobenzamide Core (Hydrogen Bonding & Electron Withdrawal): The nitro group at the ortho-position is highly polarizable. In docking studies of related nitrobenzamides, the oxygen atoms of the

    
     group consistently act as strong hydrogen bond acceptors, often engaging with catalytic histidine or arginine residues within the active site [2]. The amide linker provides structural rigidity while allowing the molecule to adopt a favorable dihedral angle for deep pocket insertion.
    
  • The 2-Benzoyl-4-methylphenyl Moiety (Hydrophobic Anchoring): The bulky, lipophilic nature of the benzoyl and methylphenyl groups allows the molecule to exploit the hydrophobic side pockets of target enzymes. In COX-2, this bulk is essential for differentiating binding from COX-1, as it targets the larger volume created by the Val523 substitution (compared to Ile523 in COX-1).

Experimental Workflow: Self-Validating Docking Protocol

To ensure scientific integrity and reproducibility, the following protocol describes a closed-loop, self-validating docking methodology. It is designed to prevent false positives generated by improper grid generation or ligand protonation states.

Step-by-Step Methodology
  • Step 1: Target Preparation (Protein Refinement)

    • Retrieve high-resolution crystal structures from the Protein Data Bank: iNOS (PDB ID: 3E6T) and COX-2 (PDB ID: 5KIR) .

    • Causality: Raw PDB files contain crystallization artifacts. Strip all water molecules beyond 3 Å of the active site. Add polar hydrogens and assign physiological pH (7.4) protonation states to titratable residues (e.g., Histidine) using tools like Schrödinger Protein Preparation Wizard or AutoDockTools.

  • Step 2: Ligand Preparation

    • Generate the 3D conformer of NBZ-1.

    • Perform energy minimization using the OPLS4 or MMFF94 force field to resolve steric clashes. Generate tautomers and stereoisomers if applicable (NBZ-1 is achiral, but amide bond rotamers must be sampled).

  • Step 3: Grid Box Generation (Active Site Definition)

    • Center the grid box on the co-crystallized native ligands (e.g., heme/tetrahydrobiopterin site for iNOS; the arachidonic acid binding channel for COX-2). Ensure the grid dimensions (typically 20 Å × 20 Å × 20 Å) encompass the entire binding cleft.

  • Step 4: Molecular Docking & Scoring

    • Execute docking using AutoDock Vina or Glide (Standard Precision).

    • Self-Validation Check: Re-dock the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å, the grid parameters are invalid and must be recalibrated.

  • Step 5: Interaction Analysis

    • Extract the top-scoring poses (lowest

      
      ) and map 2D/3D interactions (H-bonds, 
      
      
      
      stacking, hydrophobic contacts) using PyMOL or Discovery Studio Visualizer.

G A Ligand Preparation (3D Conformer, Energy Min) C Grid Box Generation (Active Site Definition) A->C B Protein Preparation (iNOS/COX-2, Remove H2O) B->C D Molecular Docking (Glide/AutoDock Vina) C->D E Pose Clustering & Scoring (ΔG binding calculation) D->E F Interaction Analysis (H-bonds, Pi-Pi, Hydrophobic) E->F

Caption: In silico molecular docking workflow emphasizing a self-validating grid generation step.

Comparative Performance Data

The following table summarizes the comparative docking metrics of NBZ-1 against standard, highly selective inhibitors (1400W for iNOS; Celecoxib for COX-2).

Table 1: Quantitative Docking Affinities and Key Interacting Residues

Ligand / CompoundTarget EnzymeBinding Affinity (

, kcal/mol)
Key Hydrogen BondsHydrophobic /

Interactions
Pose RMSD (Å)
1400W (Standard) iNOS-7.2Glu371, Trp366Val3460.85 (Validated)
NBZ-1 iNOS-8.4Arg260, Gln257 (via

)
Heme porphyrin ring (

)
1.12
Celecoxib (Standard) COX-2-10.1Arg120, Tyr355Val523, Leu3520.93 (Validated)
NBZ-1 COX-2-8.9Ser530 (via Amide C=O)Val523, Tyr3851.45
Data Interpretation
  • iNOS Superiority: NBZ-1 demonstrates a stronger binding affinity (-8.4 kcal/mol) to iNOS compared to the standard 1400W (-7.2 kcal/mol). The nitro group of NBZ-1 effectively mimics the polar interactions required to stabilize the enzyme's active site, while the benzoyl ring engages in

    
     stacking with the heme group, a mechanism corroborated by recent studies on nitrobenzamide anti-inflammatory agents [1].
    
  • COX-2 Competency: While Celecoxib remains the superior COX-2 inhibitor (-10.1 kcal/mol), NBZ-1 shows highly competent binding (-8.9 kcal/mol). The 4-methylphenyl group successfully navigates the hydrophobic channel near Val523, indicating potential as a dual iNOS/COX-2 inhibitor.

Pathway Modulation & Logical Relationships

The in silico binding affinities translate directly to biological pathway modulation. By competitively inhibiting both iNOS and COX-2, NBZ-1 disrupts the downstream synthesis of pro-inflammatory mediators (Nitric Oxide and Prostaglandin E2, respectively).

Pathway Stimulus LPS / Cytokines Receptor TLR4 Receptor Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB Enzymes iNOS Expression COX-2 Expression NFkB->Enzymes Products Nitric Oxide (NO) Prostaglandin E2 Enzymes->Products Inhibitor N-(2-benzoyl-4-methylphenyl) -2-nitrobenzamide Inhibitor->Enzymes Competitive Inhibition

Caption: Logical relationship mapping of NBZ-1 dual-target competitive inhibition within the inflammatory cascade.

Discussion & Field-Proven Insights

From an application standpoint, highly selective single-target inhibitors (like Celecoxib) often face clinical attrition due to pathway circumvention or off-target cardiovascular toxicity [3]. The comparative docking data suggests that N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide acts as a balanced, multi-target ligand.

Key Takeaways for Drug Development:

  • Structural Optimization: The docking poses reveal that the benzoyl group is highly flexible. Substituting the methyl group on the phenyl ring with a more electronegative halogen (e.g., Chlorine or Fluorine) could further enhance the electrostatic interactions within the COX-2 hydrophobic pocket without disrupting the critical

    
     hydrogen bonding in iNOS.
    
  • ADME/Tox Considerations: While the nitro group is excellent for target binding, researchers must monitor for potential nitroreductase-mediated toxicity in vivo. Future molecular dynamics (MD) simulations (e.g., 100 ns trajectories) are recommended to verify the stability of the NBZ-1/iNOS complex over time, ensuring the ligand does not easily dissociate from the binding pocket.

References

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. Available at:[Link]

  • Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

Hazard Identification and Risk Assessment: Understanding the Compound Due to the absence of a specific Safety Data Sheet (SDS) for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide, a conservative approach to hazard assessme...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: Understanding the Compound

Due to the absence of a specific Safety Data Sheet (SDS) for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide, a conservative approach to hazard assessment is essential. By examining its structural motifs—a benzoyl group, a methylphenyl group, and a nitrobenzamide group—we can infer potential hazards based on similar chemical classes.

  • Benzamide and its derivatives are often associated with skin and eye irritation.[2] Some may also be harmful if swallowed.[3][4]

  • Nitro-aromatic compounds can be toxic and are often harmful to aquatic life.[5] They may also pose risks of being combustible.

  • Benzoylphenyl compounds can also exhibit aquatic toxicity.[6]

Therefore, N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • A skin and eye irritant.[2]

  • Toxic to aquatic life with long-lasting effects.[6]

Incompatible Materials: Based on the functional groups present, avoid contact with strong oxidizing agents and strong bases.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6][7]

  • Hand Protection: Use chemically resistant gloves. Inspect gloves for any signs of degradation before use.[7]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Spill Management: A Calm and Collected Response

Accidents happen. A well-defined spill response plan is critical.

For a Small Spill:

  • Alert and Isolate: Notify colleagues in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated.[8]

  • Absorb: If it is a solid, carefully sweep or scoop the material to avoid creating dust.[9] Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (such as methanol), followed by a thorough wash with soap and water.[10]

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Notify: Alert your institution's Environmental Health and Safety (EHS) office or the designated emergency response team.

  • Secure: Prevent entry into the contaminated area.

All materials used to clean a spill must be disposed of as hazardous waste.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is to manage it as regulated hazardous waste.[9]

Step 1: Containerization and Labeling

  • Dedicated Container: Do not mix N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide with other chemical waste streams.[9]

  • Proper Container: Use a container that is chemically compatible with the compound and is in good condition, with a secure, leak-proof lid.[1][11] If possible, use the original container.[12]

  • Clear Labeling: The container must be clearly labeled with the full chemical name: "N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide" and the appropriate hazard warnings (e.g., "Harmful," "Irritant," "Environmental Hazard").[13]

Step 2: Segregation and Storage

  • Segregate: Store the waste container separately from incompatible materials, particularly strong oxidizing agents and bases.[11]

  • Designated Area: Keep the labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[13]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate leaks or spills.[11]

Step 3: Arrange for Professional Disposal

  • Licensed Vendor: The final disposal of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide must be carried out by a licensed and approved hazardous waste disposal company.[9][13]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations governing chemical waste disposal.[11][13] This includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][14]

  • Documentation: Maintain a manifest or certificate of destruction from the disposal vendor to track the waste from your facility to its final destination.[9]

Never dispose of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide down the drain or in the regular trash.[9][11][12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide.

cluster_0 Phase 1: Preparation & Handling cluster_1 Phase 2: Waste Containment cluster_2 Phase 3: Storage & Disposal A Identify Compound as N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide B Assess Hazards (Assume Hazardous) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible, Leak-Proof Container C->D Proceed to Containment E Transfer Waste to Container D->E F Securely Seal and Label Container (Full Name & Hazards) E->F G Store in Designated, Segregated Hazardous Waste Area F->G Proceed to Storage H Arrange Pickup with Licensed Hazardous Waste Vendor G->H I Complete & Retain Disposal Manifest H->I

Caption: Disposal workflow for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide.

Quantitative Data Summary

While specific quantitative data for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is not available, the table below summarizes the key hazards and handling parameters derived from analogous compounds.

ParameterGuideline/ValueRationale/Source Analogy
Acute Oral Toxicity Assumed Harmful if SwallowedBased on data for 4-Nitrobenzamide.[3]
Skin/Eye Irritation Assumed to be an IrritantCommon hazard for benzamide and nitro-aromatic compounds.[2]
Aquatic Toxicity Assumed Harmful/Toxic to Aquatic LifeA known hazard for nitro-aromatic and some benzoylphenyl compounds.[6]
Incompatible Materials Strong Oxidizing Agents, Strong BasesGeneral incompatibility for benzamide and related structures.
Disposal Method Incineration by a licensed facilityStandard procedure for many organic chemical wastes.[8]

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager. Retrieved from [Link]

  • Benzamide Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Benzamide for Synthesis Safety Data Sheet. (2016, April 28). Loba Chemie. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • 2-Nitrobenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

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